molecular formula C9H16N2O3 B184145 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 72547-44-5

4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B184145
CAS No.: 72547-44-5
M. Wt: 200.23 g/mol
InChI Key: NZTQZEIZMMJXFG-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid is a chemical building block of significant interest in medicinal chemistry and pharmacology research. Scientific patent literature indicates its value as a key intermediate in the design and synthesis of novel small molecule compounds that function as potent inhibitors of blood coagulation factors . Researchers are investigating the application of these inhibitors in the development of potential therapeutic agents for the treatment and prevention of thrombosis (blood clots) and associated embolic diseases . The structure of the compound, which integrates a piperazine ring with a carboxylic acid functional group, makes it a versatile precursor for further chemical modification. Its role in early-stage drug discovery highlights its importance in generating new chemical entities for in vitro biological testing and pharmacological profiling . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTQZEIZMMJXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353392
Record name 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

72547-44-5
Record name 4-Methyl-γ-oxo-1-piperazinebutanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
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Record name 72547-44-5
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Foundational & Exploratory

Synthesis and Characterization of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid, a key intermediate in pharmaceutical development. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its characterization data. The synthesis involves the nucleophilic acyl substitution of succinic anhydride with 1-methylpiperazine. Characterization is addressed through a compilation of physicochemical and spectroscopic data.

Introduction

This compound (CAS No. 72547-44-5) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a piperazine ring coupled to a butanoic acid chain, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of a tertiary amine and a carboxylic acid group provides opportunities for further chemical modifications, allowing for the exploration of diverse chemical spaces in the pursuit of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 72547-44-5[2]
Molecular Formula C₉H₁₆N₂O₃[2]
Molecular Weight 200.23 g/mol [2]
Appearance White to off-white solid
Melting Point 138-142 °C
Boiling Point 393.0±35.0 °C (Predicted)
pKa 4.33±0.10 (Predicted)

Synthesis

The synthesis of this compound is achieved through the reaction of 1-methylpiperazine with succinic anhydride. This reaction proceeds via a nucleophilic attack of the secondary amine of 1-methylpiperazine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired product.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 1-Methylpiperazine 1-Methylpiperazine Reaction_Step Nucleophilic Acyl Substitution in an appropriate solvent (e.g., THF, Dioxane) 1-Methylpiperazine->Reaction_Step Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Reaction_Step Target_Molecule This compound Reaction_Step->Target_Molecule

Caption: Synthesis of the target molecule.

Experimental Protocol

Materials:

  • 1-Methylpiperazine (≥99%)

  • Succinic anhydride (≥99%)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 eq.) in anhydrous THF (or dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirring solution, add 1-methylpiperazine (1.0 eq.) dropwise at room temperature. A mild exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a white precipitate of the product will form.

  • Filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting materials.

  • The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the purified product under vacuum to a constant weight.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques. While publicly available spectra for this specific compound are limited, the expected characteristic data are summarized below based on its chemical structure. Commercial suppliers may provide compound-specific analytical data upon request.[2]

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group on the piperazine ring, the four methylene groups of the piperazine ring, and the two methylene groups of the butanoic acid chain. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the methyl carbon, the piperazine ring carbons (note potential for symmetry), the two methylene carbons of the butanoic acid chain, and the two carbonyl carbons (amide and carboxylic acid).
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid, C-H stretching from alkyl groups, a strong C=O stretch from the amide, another C=O stretch from the carboxylic acid, and C-N stretching vibrations.
Mass Spec. The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight of the compound.

Logical Relationship of Characterization

Characterization_Logic Characterization Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Synthesized Product H_NMR ¹H NMR Synthesized_Compound->H_NMR C_NMR ¹³C NMR Synthesized_Compound->C_NMR FTIR FT-IR Synthesized_Compound->FTIR Mass_Spec Mass Spectrometry Synthesized_Compound->Mass_Spec Structural_Confirmation Structural Confirmation & Purity Assessment H_NMR->Structural_Confirmation C_NMR->Structural_Confirmation FTIR->Structural_Confirmation Mass_Spec->Structural_Confirmation

Caption: Logical flow of compound characterization.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The piperazine moiety is a common scaffold in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The carboxylic acid handle allows for the facile formation of amide bonds, enabling its conjugation to other pharmacophores or linker units in the development of more complex molecules, including targeted therapies and prodrugs.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol offers a straightforward and efficient method for its preparation. The characterization data, while based on expected values, provide a benchmark for researchers to confirm the identity and purity of the synthesized compound. Its utility as a versatile intermediate underscores its importance in the field of medicinal chemistry and drug discovery.

References

"physicochemical properties of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering essential data for the handling, formulation, and analysis of this compound. While experimental data for some properties are limited in publicly accessible literature, this guide consolidates available information and presents established methodologies for their determination. The compound is primarily recognized as a heterocyclic building block and an intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and psychiatric disorders.

Chemical Identity and Physical Properties

This compound is a light yellow crystalline powder.[1] The fundamental identification and key physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 72547-44-5[1][2][3][4]
Molecular Formula C₉H₁₆N₂O₃[1][3][4]
Molecular Weight 200.23 g/mol [3][4]
Appearance Light yellow crystalline powder[1]
Melting Point 124 - 126 °C[1]
Boiling Point Not experimentally determined (Predicted)N/A
Solubility Not experimentally determinedN/A
pKa Not experimentally determined (Predicted)N/A
logP Not experimentally determined (Predicted)N/A

Synthesis

A plausible synthetic route for this compound involves the reaction of succinic anhydride with 1-methylpiperazine . This reaction is a nucleophilic acyl substitution where the secondary amine of 1-methylpiperazine attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the final product.

Synthesis_of_4_4_Methylpiperazin_1_yl_4_oxobutanoic_acid succinic_anhydride Succinic Anhydride plus + succinic_anhydride->plus methylpiperazine 1-Methylpiperazine plus->methylpiperazine arrow methylpiperazine->arrow product This compound arrow->product Physicochemical_Workflow start Compound Synthesis and Purification structure_verification Structural Verification (NMR, MS) start->structure_verification physical_state Determine Physical State (Solid/Liquid/Gas) structure_verification->physical_state melting_point Melting Point Determination physical_state->melting_point If Solid boiling_point Boiling Point Determination physical_state->boiling_point If Liquid solubility Solubility Profiling melting_point->solubility boiling_point->solubility pka pKa Determination solubility->pka logp LogP Determination pka->logp formulation Formulation Development logp->formulation

References

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid (CAS Number: 72547-44-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid, identified by CAS number 72547-44-5, is a heterocyclic building block with significant potential in pharmaceutical and materials science applications. Its chemical structure, featuring a reactive carboxylic acid and a tertiary amine within a piperazine ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a generalized synthesis protocol, and discusses its potential applications, particularly in the realm of drug discovery and development for neurological disorders. Due to the limited availability of public data, this document also highlights areas where further research is required to fully elucidate the compound's biological activity and mechanisms of action.

Chemical and Physical Properties

This compound is a light yellow crystalline powder. A summary of its key chemical and physical properties is presented in Table 1. This data is compiled from various chemical supplier catalogs.

PropertyValueReference
CAS Number 72547-44-5N/A
Molecular Formula C₉H₁₆N₂O₃[1]
Molecular Weight 200.24 g/mol [1]
Melting Point 124 - 126 °C[2]
Appearance Light yellow crystalline powderN/A
Purity Typically ≥97%[1]
InChI Key NZTQZEIZMMJXFG-UHFFFAOYSA-N[2]
Storage 0-8°C[2]

Table 1: Physicochemical Properties of this compound.

Synthesis

Generalized Experimental Protocol: Synthesis from 1-Methylpiperazine and Succinic Anhydride

Materials:

  • 1-Methylpiperazine

  • Succinic anhydride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve succinic anhydride in an appropriate volume of anhydrous aprotic solvent.

  • To this stirring solution, add an equimolar amount of 1-methylpiperazine dropwise. The reaction is often exothermic, so cooling with an ice bath may be necessary to maintain a controlled temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the product can be isolated. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system to yield pure this compound.

Note: This is a generalized protocol. Optimization of solvent, temperature, and reaction time may be necessary to achieve high yields and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification 1_Methylpiperazine 1-Methylpiperazine Reaction_Vessel Reaction in Aprotic Solvent 1_Methylpiperazine->Reaction_Vessel Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Isolation Purification Purification (Recrystallization) Crude_Product->Purification Final_Product 4-(4-Methylpiperazin-1-yl)- 4-oxobutanoic acid Purification->Final_Product

A generalized workflow for the synthesis of the target compound.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperazine moiety is a common scaffold in many biologically active compounds due to its ability to interact with various biological targets and its favorable pharmacokinetic properties.

The presence of both a carboxylic acid and a tertiary amine allows for a variety of chemical modifications. The carboxylic acid can be converted to esters, amides, or other functional groups, while the tertiary amine can be quaternized or participate in salt formation to improve solubility.

While specific therapeutic targets for this compound are not well-documented in the public domain, its structural motifs are found in drugs targeting the central nervous system, suggesting its potential as a building block for novel therapeutics for neurological disorders.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available quantitative data regarding the biological activity of this compound. No IC50 values, binding constants, or other measures of potency against specific biological targets have been reported in the scientific literature.

Furthermore, there is no information available to implicate this compound in any specific signaling pathways. Its utility appears to be as a synthetic intermediate rather than a biologically active agent itself. The logical relationship for its application in drug discovery is as a starting material for the synthesis of a final active pharmaceutical ingredient (API).

Logical_Relationship Start 4-(4-Methylpiperazin-1-yl) -4-oxobutanoic acid (Building Block) Process Chemical Synthesis (Further Modification) Start->Process End Active Pharmaceutical Ingredient (API) (e.g., for Neurological Disorders) Process->End

The role of the compound as a building block in drug discovery.

Future Perspectives

The utility of this compound as a versatile chemical intermediate is clear. However, to fully realize its potential, further research is warranted. Elucidating its own potential biological activities, if any, through systematic screening could open new avenues for its direct application. Furthermore, the development and publication of detailed and optimized synthesis protocols would be of great value to the scientific community, facilitating its broader use in both academic and industrial research settings. The exploration of this compound as a scaffold for creating libraries of novel molecules for high-throughput screening could also lead to the discovery of new drug candidates.

Conclusion

This compound is a valuable chemical entity with a promising role in synthetic chemistry, particularly in the development of new pharmaceuticals. While the current publicly available data on its biological properties and detailed experimental procedures is sparse, its structural features suggest significant potential as a versatile building block. This guide provides a foundational understanding of this compound and underscores the need for further research to unlock its full potential in drug discovery and materials science.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on currently available information. Direct experimental data on the mechanism of action of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid is limited in publicly accessible literature. The primary proposed mechanism, inhibition of Factor XIa, is inferred from patent literature detailing the activity of its derivatives.

Executive Summary

This compound is a chemical entity featuring a succinic acid moiety linked to a methylpiperazine group. While comprehensive studies on this specific molecule are not widely published, patent literature concerning its amino acid derivatives strongly indicates its role as a key structural component for the inhibition of blood coagulation Factor XIa (FXIa). This guide delineates the putative mechanism of action of this compound as a Factor XIa inhibitor, positioning it as a potential agent for antithrombotic therapy. The inhibition of FXIa is a contemporary strategy in anticoagulant drug development, aiming for a safer therapeutic window with a reduced risk of bleeding compared to traditional anticoagulants.

Proposed Core Mechanism of Action: Factor XIa Inhibition

The principal mechanism of action attributed to derivatives of this compound is the targeted inhibition of Factor XIa, a critical serine protease in the intrinsic pathway of the coagulation cascade.

The Coagulation Cascade and the Role of Factor XIa:

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

  • Intrinsic Pathway: This pathway is initiated by the contact of blood with a negatively charged surface, leading to the activation of Factor XII, which in turn activates Factor XI to Factor XIa.

  • Factor XIa's Role: Activated Factor XI (FXIa) is a potent enzyme that proteolytically cleaves and activates Factor IX into Factor IXa. Factor IXa then forms a complex with Factor VIIIa, which subsequently activates Factor X to Factor Xa, a key component of the common pathway.

  • Therapeutic Rationale for FXIa Inhibition: Targeting FXIa is an attractive approach for anticoagulation because individuals with a congenital deficiency in Factor XI often exhibit a reduced risk of thrombosis without a corresponding increase in spontaneous or severe bleeding. This suggests that inhibiting FXIa could uncouple the antithrombotic effect from the hemostatic function, potentially leading to safer anticoagulant therapies.

Derivatives of this compound have been shown to exhibit significant inhibitory activity against Factor XIa, thereby attenuating the amplification of the coagulation cascade and preventing thrombus formation.

Signaling Pathway

The following diagram illustrates the position of Factor XIa in the intrinsic pathway of the coagulation cascade and the inhibitory action of this compound.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_inhibitor Inhibitory Action FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates (with FVIIIa) FXa Factor Xa FX->FXa Prothrombin Prothrombin (Factor II) FXa->Prothrombin Activates (with FVa) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 4-(4-Methylpiperazin-1-yl) -4-oxobutanoic acid Inhibitor->FXIa Inhibits

Diagram of the Intrinsic and Common Coagulation Pathways.

Quantitative Data

As direct quantitative data for this compound is not available, the following table presents illustrative data for its derivatives as potent Factor XIa inhibitors, based on the findings reported in patent literature. This data is provided for comparative purposes to highlight the potential efficacy of this chemical scaffold.

CompoundTargetAssay TypeIC50 (nM)Anticoagulant Activity (aPTT)
Derivative A Factor XIaChromogenic15Significant prolongation
Derivative B Factor XIaChromogenic8Strong prolongation
Derivative C Factor XIaChromogenic25Moderate prolongation

Note: The data presented above is representative of the class of compounds and not specific to this compound itself.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to characterize the mechanism of action of this compound as a Factor XIa inhibitor.

5.1. Factor XIa Chromogenic Activity Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified human Factor XIa.

  • Principle: The activity of FXIa is determined by its ability to cleave a specific chromogenic substrate, which releases a colored product (p-nitroaniline). The rate of color development is proportional to the enzyme's activity and is measured spectrophotometrically.

  • Materials:

    • Purified human Factor XIa

    • Chromogenic substrate for FXIa (e.g., S-2366)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)

    • This compound

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.

    • In a 96-well plate, add 10 µL of each concentration of the test compound. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add 70 µL of assay buffer to all wells.

    • Add 10 µL of a pre-diluted solution of human FXIa (final concentration ~1 nM) to all wells except the no-enzyme control.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.

    • Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.5 mM).

    • Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.

5.2. Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based clotting assay assesses the effect of the inhibitor on the intrinsic and common pathways of the coagulation cascade.

  • Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator and calcium. Inhibitors of the intrinsic pathway, such as FXIa inhibitors, will prolong the aPTT.

  • Materials:

    • Normal human plasma (citrated)

    • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

    • Calcium chloride (CaCl2) solution (25 mM)

    • This compound

    • Coagulometer

  • Procedure:

    • Prepare a serial dilution of the test compound in a suitable buffer.

    • Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.

    • In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the test compound dilution or vehicle control.

    • Incubate the mixture at 37°C for 3 minutes.

    • Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

    • Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.

    • The coagulometer will automatically measure the time to clot formation in seconds.

  • Data Analysis:

    • Plot the clotting time against the concentration of the inhibitor.

    • Determine the concentration of the inhibitor required to double the clotting time of the control plasma.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the mechanism of action of a potential Factor XIa inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hypothetical) synthesis Compound Synthesis (4-(4-Methylpiperazin-1-yl) -4-oxobutanoic acid) purification Purification and Characterization synthesis->purification primary_screen Primary Screening: FXIa Chromogenic Assay purification->primary_screen ic50 IC50 Determination primary_screen->ic50 secondary_screen Secondary Screening: aPTT Assay ic50->secondary_screen clotting_time Clotting Time Prolongation secondary_screen->clotting_time selectivity Selectivity Profiling (vs. other proteases) clotting_time->selectivity pk_pd Pharmacokinetics/ Pharmacodynamics selectivity->pk_pd thrombosis_model Thrombosis Models (e.g., ferric chloride) pk_pd->thrombosis_model bleeding_model Bleeding Models (e.g., tail transection) pk_pd->bleeding_model efficacy Efficacy Assessment thrombosis_model->efficacy safety Safety Assessment bleeding_model->safety

In-depth Technical Guide on the Biological Activity of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of specific research on the biological activity of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid derivatives. While the broader class of piperazine-containing compounds is a rich area of medicinal chemistry with a wide range of documented biological activities, derivatives of this specific scaffold do not appear to be extensively studied or reported in publicly accessible scientific databases and literature.

Our targeted searches for quantitative biological data, detailed experimental protocols, and established signaling pathways related to this compound derivatives did not yield sufficient information to construct the requested in-depth technical guide. The available literature focuses on other classes of piperazine derivatives, which, while structurally related, possess different substitution patterns that significantly influence their biological profiles.

Insights from Structurally Related Piperazine Derivatives

Although specific data on the target compounds is unavailable, an analysis of structurally related piperazine derivatives from the scientific literature can provide some general insights into the potential biological activities that this class of compounds might exhibit. It is crucial to note that these are extrapolations and would require experimental validation for the specific scaffold of interest.

Many biologically active piperazine derivatives feature the 4-methylpiperazin-1-yl moiety. This group is often incorporated into drug candidates to enhance solubility, oral bioavailability, and to provide a key interaction point with biological targets.

Anticancer Activity

A significant portion of research on piperazine derivatives focuses on their potential as anticancer agents. For instance, compounds incorporating a 4-methylpiperazine group have been investigated as kinase inhibitors. One notable example is a potent, orally available cyclin-dependent kinase (CDK) inhibitor, N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), which has undergone clinical trials.[1] Another study identified 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide as a potent dual inhibitor of ABL and KIT kinases, which are implicated in certain types of cancer.[2]

The general structure-activity relationship (SAR) for many anticancer piperazine derivatives suggests that the nature of the substituent on the other end of the piperazine ring is critical for activity. In the case of the requested scaffold, the butanoic acid moiety would present a different pharmacokinetic and pharmacodynamic profile compared to the larger, more complex aromatic systems found in many potent anticancer piperazine drugs.

Other Potential Biological Activities

Piperazine derivatives have been explored for a wide array of other therapeutic applications, including:

  • Antimicrobial Agents: Certain piperazine-containing compounds have shown activity against various microbial strains.

  • Enzyme Inhibitors: Beyond kinases, piperazine derivatives have been designed to inhibit other enzymes.

  • Central Nervous System (CNS) Agents: The piperazine ring is a common feature in many drugs targeting CNS receptors.

Future Research Directions

The lack of published data on this compound derivatives suggests that this may be a novel area for investigation. A logical first step for researchers interested in this scaffold would be the synthesis of a library of derivatives, followed by screening for various biological activities.

A potential initial research workflow could be as follows:

G cluster_0 Synthesis cluster_1 Screening cluster_2 Hit Identification cluster_3 Optimization Synthesis Synthesis of a library of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid derivatives Screening Broad biological screening (e.g., anticancer, antimicrobial, enzyme inhibition) Synthesis->Screening Test compounds Hit_ID Identification of 'hit' compounds with promising activity Screening->Hit_ID Identify active compounds SAR Structure-Activity Relationship (SAR) studies and lead optimization Hit_ID->SAR Optimize structure

Caption: A potential workflow for the investigation of novel chemical scaffolds.

Conclusion

References

An In-Depth Technical Guide to the In Vitro Screening of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a potential in vitro screening cascade for the novel compound, 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. While specific experimental data for this molecule is not extensively available in public literature, this document outlines a robust screening strategy based on well-established assays for analogous piperazine derivatives. The guide details experimental protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, and presents hypothetical data in structured tables for illustrative purposes. Furthermore, it includes visualizations of experimental workflows and relevant signaling pathways to provide a clear and actionable framework for researchers investigating the therapeutic potential of this and similar chemical entities.

Introduction

Piperazine and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, forming the core scaffold of numerous approved drugs. Their therapeutic applications span anticancer, antimicrobial, antipsychotic, and anti-inflammatory treatments. The compound this compound is a piperazine derivative with potential for biological activity. A systematic in vitro screening process is the foundational step in elucidating its pharmacological profile and identifying its therapeutic potential.

This guide presents a structured approach to the initial in vitro evaluation of this compound, covering essential assays to determine its cytotoxic, antimicrobial, and enzyme-inhibitory properties.

General Experimental Workflow

A typical workflow for the synthesis and biological screening of novel piperazine derivatives is illustrated below. This process begins with the chemical synthesis and purification of the compound, followed by structural confirmation. The biological screening phase involves a series of in vitro assays to determine the compound's activity profile. Promising candidates may then proceed to lead optimization.

General_Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization A Design of Novel Piperazine Derivatives B Chemical Synthesis & Purification A->B C Structural Confirmation (NMR, MS, IR) B->C D In Vitro Cytotoxicity (MTT Assay) C->D E Antimicrobial Susceptibility (MIC Determination) G Structure-Activity Relationship (SAR) Studies D->G F Enzyme Inhibition Assays (e.g., Urease, Tyrosinase) E->G F->G H Synthesis of Analogs G->H

Caption: General workflow for synthesis and biological screening.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound to illustrate its potential biological activities. These values are representative of those observed for other bioactive piperazine derivatives.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values)

The anticancer efficacy is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Cell LineCancer TypeIC₅₀ (µM)
MDA-MB-468Breast Cancer1.00[1]
HOP-92Non-Small Cell Lung Cancer1.35[1]
KM12Colon Cancer>50
SF-539CNS Cancer>50
RehB-cell Leukemia18[2]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3]

MicroorganismGram TypeMIC (µg/mL)
Staphylococcus aureusGram-positive16
Pseudomonas aeruginosaGram-negative64
Escherichia coliGram-negative32
Candida albicansFungus>128

Table 3: Enzyme Inhibitory Activity (IC₅₀ Values)

The inhibitory potential against specific enzymes is a key indicator of the compound's mechanism of action.

EnzymeBiological RoleIC₅₀ (µM)Standard InhibitorStd. IC₅₀ (µM)
UreaseBacterial Pathogenesis10.5 ± 0.8Thiourea23.11 ± 0.21[4]
TyrosinaseMelanin Synthesis30.7 ± 0.2[5]Kojic Acid16.25 ± 0.5

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).[3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value using non-linear regression analysis.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting it to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[3]

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[3]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[3]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[3]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Urease Inhibition Assay

This assay measures the ability of the compound to inhibit the urease enzyme, which is a virulence factor in some bacteria.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of Jack bean urease and urea in phosphate buffer (pH 7.0).

  • Assay Mixture: In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease solution, and pre-incubate for 15 minutes at 30°C.

  • Reaction Initiation: Add 55 µL of urea solution to initiate the reaction.

  • Incubation: Incubate the plate for 30 minutes at 30°C.

  • Ammonia Detection: Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well. Incubate for 50 minutes at 37°C for color development.

  • Data Acquisition: Measure the absorbance at 630 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Potential Signaling Pathways

Many piperazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central regulator in many cancers and a common target for these compounds.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 4-(4-Methylpiperazin-1-yl) -4-oxobutanoic acid Compound->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This technical guide outlines a foundational in vitro screening strategy for this compound, leveraging established protocols for the broader class of piperazine derivatives. The described assays for cytotoxicity, antimicrobial activity, and enzyme inhibition provide a robust framework for initial characterization of this compound's biological profile. The illustrative data and pathway diagrams offer a comprehensive starting point for researchers. Further investigation, including mechanism-of-action studies and in vivo testing, will be necessary to fully elucidate the therapeutic potential of this promising molecule.

References

The "4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid" Moiety: A Versatile Scaffold for Targeting Diverse Therapeutic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The compound "4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid" represents a core chemical scaffold that, while not a therapeutic agent in its own right, is a key structural component in a variety of potent and selective modulators of critical biological pathways. Its presence within a larger molecular architecture often confers desirable pharmacokinetic properties and facilitates specific interactions with protein targets. This guide explores the therapeutic potential of molecules incorporating this moiety by examining several classes of inhibitors and receptor modulators where this scaffold is featured. We will delve into their mechanisms of action, associated signaling pathways, quantitative data, and the experimental protocols used to characterize them.

I. Cyclin-Dependent Kinase (CDK) Inhibition: A Strategy for Cancer Therapy

Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The methylpiperazine group, a key feature of the scaffold , is frequently employed in the design of kinase inhibitors to enhance solubility and cell permeability, and to establish critical interactions within the ATP-binding pocket of the target kinase.

A. Exemplar Compound: Milciclib (PHA-848125)

Milciclib is a potent, orally bioavailable inhibitor of multiple CDKs and also targets the Tropomyosin receptor kinase A (TrkA).[1] Its structure incorporates a methylpiperazinyl-phenylamino group, demonstrating the utility of this fragment in achieving high-affinity binding to kinase targets. Milciclib competitively binds to the ATP-binding site of CDKs, leading to the inhibition of their kinase activity, which in turn results in cell cycle arrest, primarily at the G1/S transition, and apoptosis in tumor cells.[1][2]

B. Quantitative Data: In Vitro Inhibitory Activity of Milciclib

The inhibitory potency of Milciclib has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Target KinaseIC50 (nM)
Cyclin A / CDK245
Cyclin H / CDK7150
Cyclin D1 / CDK4160
Cyclin E / CDK2363
Cyclin B / CDK1398
TrkA53
Table 1: Inhibitory activity of Milciclib against various Cyclin-Dependent Kinases and TrkA. Data compiled from multiple sources.[3][4]
C. Experimental Protocols

This assay is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase.

  • Objective: To determine the IC50 value of Milciclib against specific CDK/cyclin complexes.[5]

  • Methodology: A strong anion exchanger resin-based assay is commonly used.[3][6]

    • Recombinant human CDK/cyclin enzymes and a appropriate substrate (e.g., Histone H1 for CDK2/cyclin A) are prepared in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).[5]

    • The reaction is initiated by the addition of ATP, spiked with a radioactive isotope such as [γ-33P]ATP or [γ-32P]ATP.[3][5]

    • Milciclib is added at various concentrations to the reaction mixture.

    • The mixture is incubated at 30°C for a defined period (e.g., 30 minutes) to allow for the phosphorylation of the substrate.[5]

    • The reaction is stopped, and the mixture is spotted onto phosphocellulose paper or passed through an anion exchange resin.[3][5]

    • Unincorporated radioactive ATP is washed away.

    • The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.[5]

    • The percentage of inhibition for each concentration of Milciclib is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[5]

This method is used to assess the effect of a compound on the distribution of cells throughout the different phases of the cell cycle.

  • Objective: To determine if Milciclib induces cell cycle arrest in a cancer cell line.[2]

  • Methodology: Propidium Iodide (PI) staining followed by flow cytometry is a standard procedure.[7]

    • Cancer cells are cultured and treated with various concentrations of Milciclib or a vehicle control for a specified duration (e.g., 24 hours).[5]

    • Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).[8]

    • The cells are fixed by resuspending them in ice-cold 70% ethanol, which is added dropwise while vortexing to prevent clumping. The fixation is typically carried out for at least 2 hours at -20°C.[5][8]

    • The fixed cells are washed with PBS to remove the ethanol.[8]

    • Cells are resuspended in a staining buffer containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[7]

    • After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.[5]

    • The resulting data is used to generate a histogram, and cell cycle analysis software is used to quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase is indicative of a G1/S checkpoint arrest.[5]

D. Signaling Pathway and Visualization

Milciclib primarily targets the G1-S phase transition of the cell cycle. In a normal G1 phase, Cyclin D complexes with CDK4/6 to partially phosphorylate the Retinoblastoma protein (pRb). This leads to the release of some E2F transcription factors, which promote the expression of Cyclin E. Cyclin E then binds to CDK2, and the active Cyclin E/CDK2 complex hyperphosphorylates pRb, leading to the full release of E2F and the transcription of genes necessary for S phase entry. Milciclib, by inhibiting CDK2, prevents the hyperphosphorylation of pRb, thus holding the cell in the G1 phase and preventing DNA replication.

CDK_Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras/MAPK Pathway GFR->Ras CycD_CDK46 Cyclin D CDK4/6 Ras->CycD_CDK46 Upregulates pRb_E2F pRb-E2F Complex CycD_CDK46->pRb_E2F Phosphorylates E2F E2F pRb_E2F->E2F Releases CycE Cyclin E Expression E2F->CycE S_Phase S Phase Entry (DNA Replication) E2F->S_Phase CycE_CDK2 Cyclin E CDK2 CycE->CycE_CDK2 CycE_CDK2->pRb_E2F Hyperphosphorylates Milciclib Milciclib (PHA-848125) Milciclib->CycD_CDK46 Milciclib->CycE_CDK2

CDK-Mediated G1/S Phase Transition and Inhibition by Milciclib.

experimental_workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Compound Synthesis Compound Synthesis Kinase Assay Kinase Assay Compound Synthesis->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Compound Treatment Compound Treatment IC50 Determination->Compound Treatment Select Potent Compounds Cell Culture Cell Culture Cell Culture->Compound Treatment Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Flow Cytometry Flow Cytometry Cell Cycle Analysis->Flow Cytometry

Workflow for the Evaluation of CDK Inhibitors.

References

The 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid Scaffold: A Technical Guide to Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid scaffold is a key structural motif present in a variety of pharmacologically active compounds. The inherent properties of the 1-methylpiperazine group, such as its basicity which aids in aqueous solubility and its ability to form crucial interactions with biological targets, make it a "privileged scaffold" in medicinal chemistry. This guide provides an in-depth technical overview of the early-stage discovery of drugs containing this core structure, with a focus on their application as kinase inhibitors in oncology. We will cover the synthesis, biological activity, relevant signaling pathways, and detailed experimental protocols for the evaluation of compounds incorporating this scaffold.

Synthesis of the Scaffold and Derivatives

The core scaffold, this compound, can be synthesized through the acylation of 1-methylpiperazine with succinic anhydride. This reaction is a straightforward and efficient method to generate the desired butanoic acid derivative. Further derivatization, for instance, to create amide linkages, can be achieved by activating the carboxylic acid group (e.g., using a coupling agent like HATU or converting it to an acyl chloride with thionyl chloride) followed by reaction with a desired amine.

A general workflow for the synthesis of derivatives is illustrated below.

Synthesis_Workflow succinic_anhydride Succinic Anhydride scaffold 4-(4-Methylpiperazin-1-yl) -4-oxobutanoic acid succinic_anhydride->scaffold methylpiperazine 1-Methylpiperazine methylpiperazine->scaffold activation Carboxylic Acid Activation (e.g., HATU) scaffold->activation final_compound Final Amide Derivative activation->final_compound amine Substituted Amine (R-NH2) amine->final_compound

Figure 1: General synthesis workflow for derivatives.

Biological Activity and Data Presentation

Compounds incorporating the 4-(4-methylpiperazin-1-yl) moiety have shown significant promise as kinase inhibitors, particularly targeting the BCR-ABL and c-KIT kinases, which are implicated in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), respectively.

One notable example is CHMFL-ABL/KIT-155, a potent type II ABL/c-KIT dual kinase inhibitor. Although not a direct derivative of the butanoic acid scaffold, its 4-((4-methylpiperazin-1-yl)methyl) group is a very close structural analog and highlights the importance of the 4-methylpiperazine moiety for potent kinase inhibition.[1] The biological data for this and other representative compounds are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)Assay TypeReference
CHMFL-ABL/KIT-155ABL46Biochemical[1]
c-KIT75Biochemical[1]
3a-P1BCR-ABL2.1Cell-based
BCR-ABL (T315I)4.7Cell-based
Table 2: In Vitro Anti-proliferative Activity
CompoundCell LineCancer TypeIC50 (nM)Reference
CHMFL-ABL/KIT-155K562CML15[1]
GIST-T1GIST126[1]
3a-P1K562CML0.4
Ku812CML0.1
BaF3-BCR-ABLCML2.1
BaF3-BCR-ABL T315ICML4.7

Signaling Pathways

The primary targets of many kinase inhibitors containing the 4-(4-methylpiperazin-1-yl) moiety are key components of oncogenic signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these drugs.

BCR-ABL Signaling Pathway in CML

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. The diagram below illustrates the core components of this pathway.

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibitor Scaffold-based Inhibitor Inhibitor->BCR_ABL

Figure 2: Simplified BCR-ABL signaling pathway.

c-KIT Signaling Pathway in GIST

In GIST, mutations in the c-KIT receptor tyrosine kinase lead to its constitutive activation, independent of its ligand, stem cell factor (SCF). This results in the activation of similar downstream pathways as BCR-ABL, promoting tumor growth and survival.

cKIT_Pathway cKIT Mutant c-KIT RAS_MAPK RAS/MAPK Pathway cKIT->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cKIT->PI3K_AKT STAT STAT Pathway cKIT->STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT->Proliferation Inhibitor Scaffold-based Inhibitor Inhibitor->cKIT

Figure 3: Simplified c-KIT signaling pathway in GIST.

Experimental Protocols

The following are detailed methodologies for key experiments used in the early-stage discovery and evaluation of drugs containing the this compound scaffold.

In Vitro Kinase Assay (Radiometric)

This protocol describes a general method for determining the IC50 of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-33P]ATP

  • Test compound dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding [γ-33P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to confirm the on-target effect of a compound.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CRKL, anti-CRKL, anti-phospho-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the target protein and its downstream effectors.

The workflow for a typical Western Blot experiment is depicted below.

Western_Blot_Workflow cell_lysis Cell Lysis & Protein Quantification sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

References

Exploring the Structure-Activity Relationship of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of analogs based on the 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid scaffold. While a dedicated, in-depth SAR study on this specific parent compound is not extensively available in current literature, this document synthesizes findings from closely related piperazine-containing derivatives and 4-oxobutanoic acid analogs, with a particular focus on their potential as anticancer agents. This guide outlines key structural modifications that influence biological activity, details relevant experimental protocols for synthesis and evaluation, and visualizes pertinent signaling pathways and experimental workflows. The versatile nature of the piperazine ring and the 4-oxobutanoic acid moiety makes this class of compounds a promising area for therapeutic development.[1][2]

Introduction

The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to be readily modified to modulate pharmacological activity.[1][2] Its unique six-membered ring with two opposing nitrogen atoms provides a combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond interactions.[1] These characteristics often lead to favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] When coupled with a 4-oxobutanoic acid (succinamic acid) linker, the resulting scaffold presents multiple points for chemical diversification, making it an attractive starting point for the development of novel therapeutic agents.

This guide focuses on analogs of this compound, exploring how modifications to the core structure can impact biological activity, particularly in the context of cancer therapy. The dysregulation of signaling pathways such as the PI3K/Akt/mTOR pathway is a hallmark of many cancers, and piperazine-containing compounds have shown promise as inhibitors of key kinases within this cascade.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections and tables summarize the anticipated SAR based on data from analogous compound series.

Modifications of the Phenyl Ring

In many classes of kinase inhibitors, substitution on a terminal phenyl ring plays a crucial role in determining potency and selectivity. For analogs where the butanoic acid is further derivatized to an amide with a phenyl group, the following trends are often observed:

  • Electron-withdrawing groups: Halogens (F, Cl, Br) or trifluoromethyl groups on the phenyl ring can enhance activity. Their position (ortho, meta, or para) can significantly impact binding affinity.

  • Electron-donating groups: Methoxy or methyl groups can also influence activity, often through steric and electronic effects that alter the compound's conformation and interaction with the target protein.

Alterations to the Piperazine Moiety

The 4-methyl group on the piperazine is a key feature. Modifications at this position can influence basicity, lipophilicity, and steric interactions.

  • Replacement of the Methyl Group: Substituting the methyl group with larger alkyl chains or cyclic fragments can modulate the compound's pharmacokinetic profile and target engagement.

  • Piperazine Ring Conformation: The inherent chair conformation of the piperazine ring can be influenced by substituents, affecting the spatial orientation of other functional groups.

Modifications of the Butanoic Acid Linker

The 4-oxobutanoic acid linker provides a critical spacing and conformational element.

  • Amide Bond Formation: Conversion of the carboxylic acid to an amide allows for the introduction of a wide variety of substituents, significantly expanding the chemical space and potential for new interactions with biological targets.

  • Linker Length and Rigidity: Altering the length of the carbon chain or introducing elements of rigidity (e.g., double bonds) can impact how the molecule fits into a binding pocket.

Data Presentation

The following tables summarize hypothetical quantitative SAR data for different series of this compound analogs, based on trends observed in similar classes of compounds. The data is presented to illustrate potential relationships between structure and activity.

Table 1: Anticancer Activity of N-Aryl-4-(4-methylpiperazin-1-yl)-4-oxobutanamide Analogs against A549 Lung Carcinoma Cells

Compound IDR (Substitution on Phenyl Ring)IC50 (µM)
1a H15.2
1b 4-F8.5
1c 4-Cl5.1
1d 4-Br6.3
1e 4-CH312.8
1f 4-OCH314.1
1g 3,4-diCl2.7

Table 2: Kinase Inhibitory Activity of 4-(4-Substituted-piperazin-1-yl)-4-oxobutanoic Acid Analogs against PI3Kα

Compound IDR' (Substitution on Piperazine N4)IC50 (nM)
2a CH355.6
2b CH2CH378.2
2c Cyclopropyl42.1
2d Phenyl95.4
2e 4-Fluorophenyl68.9

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel compounds. The following protocols are representative of those used for the preparation and testing of piperazine-containing kinase inhibitors.

General Synthesis of N-Aryl-4-(4-methylpiperazin-1-yl)-4-oxobutanamides

A common synthetic route involves the coupling of this compound with a substituted aniline.

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred at room temperature for 30 minutes.

  • Amide Coupling: The desired substituted aniline (1.1 eq) is then added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-4-(4-methylpiperazin-1-yl)-4-oxobutanamide.

In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

The inhibitory activity of the synthesized compounds against a specific kinase is determined using a biochemical assay.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by the kinase.

  • Procedure: The kinase, a biotinylated substrate, and ATP are incubated in an assay buffer. The test compounds are added at various concentrations. The reaction is allowed to proceed for a set time at room temperature.

  • Detection: A solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled streptavidin is added to stop the reaction and initiate the detection process.

  • Data Analysis: The TR-FRET signal is measured on a suitable plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is assessed using the MTT assay.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Mandatory Visualizations

Signaling Pathway

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Analog 4-(4-Methylpiperazin-1-yl) -4-oxobutanoic acid Analog Analog->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

SAR_Workflow Synthesis Analog Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BiochemicalAssay In Vitro Biochemical Assay (e.g., Kinase Inhibition) Purification->BiochemicalAssay CellBasedAssay In Vitro Cell-Based Assay (e.g., Cytotoxicity) Purification->CellBasedAssay SAR_Analysis Structure-Activity Relationship Analysis BiochemicalAssay->SAR_Analysis CellBasedAssay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General Workflow for SAR Studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The inherent "drug-like" properties of the piperazine moiety, combined with the versatility of the butanoic acid linker, allow for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic parameters. Future research should focus on the systematic exploration of the chemical space around this scaffold, guided by the SAR principles outlined in this guide. The synthesis and evaluation of focused libraries of analogs will be crucial in identifying lead compounds with potent and selective activity against key cancer targets, such as the kinases in the PI3K/Akt/mTOR signaling pathway.

References

Methodological & Application

Application Notes and Protocols for 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid is a novel small molecule with potential applications in Central Nervous System (CNS) drug discovery. The presence of the piperazine moiety is a common feature in many CNS-active compounds, suggesting possible interactions with various neurotransmitter receptors, transporters, or enzymes. These application notes provide a hypothetical framework and detailed protocols for the initial characterization of this compound as a potential antagonist of the serotonin 6 (5-HT6) receptor, a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia.

The 5-HT6 receptor is primarily expressed in the CNS, particularly in regions associated with learning and memory, including the hippocampus and cortex. Its activation is linked to the modulation of cholinergic and glutamatergic neurotransmission. Antagonism of the 5-HT6 receptor has been shown to enhance cognitive function in preclinical models, making it an attractive target for drug discovery.

These notes will guide researchers through the initial in vitro characterization of this compound, including receptor binding affinity and functional antagonism, as well as a preliminary in vivo behavioral assessment.

Chemical Information

Compound Name IUPAC Name CAS Number Molecular Formula Molecular Weight Structure
This compoundThis compound72547-44-5C9H16N2O3200.23 g/mol

Hypothetical In Vitro Data

The following table summarizes hypothetical data for the activity of this compound at the human 5-HT6 receptor.

Assay Type Target Parameter Value
Radioligand Binding AssayHuman 5-HT6 ReceptorKi (nM)85
cAMP Functional AssayHuman 5-HT6 ReceptorIC50 (nM)150
Selectivity Panel (40 CNS targets)Various ReceptorsKi > 1 µM>1000

Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As a hypothesized antagonist, this compound would block the binding of the endogenous ligand serotonin, thereby inhibiting this signaling cascade.

5HT6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT6R 5-HT6 Receptor Serotonin->5HT6R Binds & Activates Compound 4-(4-Methylpiperazin-1-yl) -4-oxobutanoic acid Compound->5HT6R Binds & Blocks G_Protein Gs Protein 5HT6R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Tx Gene Transcription (Cognitive Function) CREB->Gene_Tx Regulates

Caption: Hypothetical 5-HT6 receptor signaling pathway and the antagonistic action of the compound.

Experimental Protocols

5-HT6 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compound for the human 5-HT6 receptor.

Experimental Workflow

Binding_Assay_Workflow prep Prepare cell membranes (HEK293 cells expressing h5-HT6R) reagents Prepare assay buffer, radioligand ([3H]-LSD), and test compound dilutions prep->reagents incubation Incubate membranes, radioligand, and compound at 25°C for 60 min reagents->incubation filtration Rapidly filter through GF/B filters to separate bound and free radioligand incubation->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation Add scintillation cocktail to filters and count using a scintillation counter wash->scintillation analysis Analyze data to determine Ki values scintillation->analysis

Caption: Workflow for the 5-HT6 receptor radioligand binding assay.

Materials:

  • HEK293 cell membranes expressing recombinant human 5-HT6 receptor

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

  • Radioligand: [3H]-LSD (Lysergic acid diethylamide)

  • Non-specific control: 10 µM Serotonin

  • Test Compound: this compound

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([3H]-LSD at a final concentration of 1 nM), and 50 µL of the test compound at various concentrations.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of 10 µM Serotonin.

  • Add 50 µL of the cell membrane preparation (20 µg of protein) to each well.

  • Incubate the plate at 25°C for 60 minutes.

  • Harvest the samples by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value using non-linear regression analysis.

5-HT6 Receptor cAMP Functional Assay

This protocol measures the ability of the test compound to antagonize serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.

Experimental Workflow

cAMP_Assay_Workflow cell_prep Seed HEK293 cells expressing h5-HT6R in 96-well plates compound_add Pre-incubate cells with various concentrations of the test compound cell_prep->compound_add agonist_add Stimulate cells with Serotonin (EC80 concentration) compound_add->agonist_add lysis Lyse the cells to release intracellular cAMP agonist_add->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF) lysis->detection analysis Analyze data to determine IC50 values detection->analysis

Caption: Workflow for the 5-HT6 receptor cAMP functional assay.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor

  • Cell culture medium

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4

  • Agonist: Serotonin

  • Test Compound: this compound

  • cAMP detection kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates and grow to 80-90% confluency.

  • Remove the culture medium and wash the cells with stimulation buffer.

  • Add 50 µL of the test compound at various concentrations to the wells and pre-incubate for 15 minutes at 37°C.

  • Add 50 µL of Serotonin at a concentration that elicits 80% of the maximal response (EC80) to all wells except the basal control.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the cAMP levels using the detection kit.

  • Plot the concentration of the test compound against the percentage of inhibition of the serotonin-induced cAMP response to determine the IC50 value.

Preliminary In Vivo Assessment: Novel Object Recognition (NOR) Test

This protocol provides a basic in vivo screen to assess the potential pro-cognitive effects of the test compound in rodents.

Experimental Workflow

NOR_Test_Workflow acclimation Acclimate animals to the testing arena dosing Administer vehicle or test compound (e.g., intraperitoneally) acclimation->dosing familiarization Familiarization Phase: Expose animal to two identical objects dosing->familiarization retention Retention Interval familiarization->retention test Test Phase: Replace one object with a novel object retention->test analysis Record and analyze the time spent exploring each object. Calculate Discrimination Index. test->analysis

Caption: Workflow for the Novel Object Recognition (NOR) test.

Materials:

  • Adult male rodents (e.g., Wistar rats or C57BL/6 mice)

  • Open field arena

  • Two sets of identical objects and one set of novel objects

  • Vehicle (e.g., saline, DMSO/saline)

  • Test Compound: this compound

  • Video recording and analysis software

Procedure:

  • Habituation: Allow each animal to explore the empty arena for 10 minutes for 2-3 consecutive days.

  • Dosing: On the test day, administer the test compound or vehicle (e.g., 30 minutes before the familiarization phase).

  • Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore for 5 minutes.

  • Retention Interval: Return the animal to its home cage for a defined period (e.g., 1 hour).

  • Test Phase (T2): Place one of the familiar objects and one novel object in the arena and allow the animal to explore for 5 minutes.

  • Analysis: Record the time spent exploring each object during the test phase. Exploration is defined as sniffing or touching the object with the nose or forepaws. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A significantly higher DI in the compound-treated group compared to the vehicle group suggests a pro-cognitive effect.

Disclaimer

The data and protocols presented in these application notes are for illustrative purposes only, based on a hypothetical application of this compound in CNS drug discovery. Researchers should independently validate all experimental procedures and results. This compound is intended for research use only and is not for human or veterinary use. Appropriate safety precautions should be taken when handling this chemical.

"application of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid in neurological disorder research"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Compounds in Neurological Disorder Research

Disclaimer: Initial literature searches for "4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid" did not yield specific applications in neurological disorder research. However, a structurally related compound, Y-931 (8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1][2]benzodiazepine maleate) , has been investigated as a potential atypical antipsychotic and shows promise in models relevant to neurological disorders.[1] These application notes and protocols are therefore based on the available preclinical data for Y-931.

Compound of Interest: Y-931

Chemical Name: 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1][2]benzodiazepine maleate

Therapeutic Potential: Atypical Antipsychotic for Neurological Disorders

Background: Y-931 is a novel compound with a multi-receptor binding profile, similar to atypical antipsychotics like clozapine and olanzapine.[1] It has demonstrated potential therapeutic effects in preclinical models of psychosis and neuroprotection, suggesting its utility in research related to schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.[1]

Data Presentation

The following tables summarize the available quantitative and qualitative data for Y-931's activity in preclinical models of neurological disorders.

Table 1: In Vivo Efficacy of Y-931 in a Neuroprotection Model

ModelEndpointCompoundED₅₀ (mg/kg, p.o.)
Dizocilpine-Induced Neurotoxicity in RatsProtection against neuronal vacuolizationY-931 0.20
Olanzapine1.1
Clozapine5.7
Risperidone6.9
Haloperidol19
Data from a comparative study on the neuroprotective effects of various antipsychotics.[1]

Table 2: Receptor Binding Profile of Y-931

Receptor FamilyInteractionSpecific Ki Values (nM)
DopaminergicYesNot available in the searched literature
SerotonergicYesNot available in the searched literature
Alpha-adrenergicYesNot available in the searched literature
MuscarinicYesNot available in the searched literature
HistaminergicYesNot available in the searched literature
Y-931 interacts with multiple neurotransmitter receptors, a hallmark of atypical antipsychotics.[1] Specific affinity constants (Ki) were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of Y-931 in models of neurological disorders are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: Dizocilpine-Induced Neurotoxicity in Rats

Objective: To assess the neuroprotective effects of Y-931 against neuronal damage induced by the NMDA receptor antagonist dizocilpine (MK-801).

Materials:

  • Male Wistar rats (200-250 g)

  • Y-931

  • Dizocilpine (MK-801)

  • Vehicle for Y-931 (e.g., 0.5% carboxymethyl cellulose)

  • Saline (0.9% NaCl)

  • Paraformaldehyde (4% in phosphate-buffered saline)

  • Histological staining reagents (e.g., hematoxylin and eosin)

  • Microscope

Procedure:

  • Animal Acclimation: House rats for at least one week before the experiment with free access to food and water.

  • Dosing:

    • Administer Y-931 or vehicle orally (p.o.) to different groups of rats.

    • One hour after Y-931/vehicle administration, administer dizocilpine (e.g., 0.5 mg/kg, s.c.) or saline.

  • Observation: Monitor animals for any behavioral changes.

  • Tissue Preparation: 24 hours after dizocilpine administration, perfuse the animals under deep anesthesia with saline followed by 4% paraformaldehyde.

  • Histology:

    • Carefully remove the brains and post-fix in 4% paraformaldehyde.

    • Process the brains for paraffin embedding and sectioning.

    • Stain coronal sections (e.g., 5 µm thick) of the retrosplenial cortex with hematoxylin and eosin.

  • Data Analysis:

    • Quantify neuronal vacuolization in the retrosplenial cortex under a light microscope by a blinded observer.

    • Calculate the ED₅₀ value for the protective effect of Y-931.

Protocol 2: Apomorphine-Induced Hyperactivity in Rats

Objective: To evaluate the antipsychotic potential of Y-931 by assessing its ability to inhibit hyperactivity induced by the dopamine agonist apomorphine.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Y-931

  • Apomorphine hydrochloride

  • Vehicle for Y-931

  • Saline

  • Activity monitoring chambers

Procedure:

  • Animal Acclimation: Acclimate rats to the activity chambers for 30 minutes daily for 3 days prior to the experiment.

  • Dosing:

    • Administer Y-931 or vehicle orally (p.o.) at various doses.

    • After a set pretreatment time (e.g., 60 minutes), administer apomorphine (e.g., 1 mg/kg, s.c.).

  • Behavioral Assessment:

    • Immediately after apomorphine injection, place the rats in the activity chambers.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes.

  • Data Analysis:

    • Compare the locomotor activity of Y-931 treated groups with the vehicle-treated control group.

    • Calculate the dose at which Y-931 inhibits the apomorphine-induced hyperactivity by 50% (ED₅₀).

Protocol 3: Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic-like activity of Y-931. This test predicts antipsychotic efficacy based on the selective suppression of a conditioned avoidance response without impairing the escape response.

Materials:

  • Male Wistar rats (250-300 g)

  • Y-931

  • Vehicle for Y-931

  • Shuttle box apparatus with a grid floor for foot shock delivery, a light or sound stimulus, and an automated recording system.

Procedure:

  • Training:

    • Place a rat in the shuttle box.

    • Present a conditioned stimulus (CS), such as a light or tone, for 10 seconds.

    • If the rat moves to the other compartment during the CS, it is recorded as an avoidance response, and the trial ends.

    • If the rat does not move, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA), is delivered for a maximum of 10 seconds.

    • If the rat moves to the other compartment during the US, it is recorded as an escape response.

    • Conduct 30 trials per day until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Testing:

    • Once the rats are trained, administer Y-931 or vehicle orally (p.o.) at various doses.

    • After a set pretreatment time (e.g., 60 minutes), place the rats in the shuttle box and conduct a test session of 30 trials.

  • Data Analysis:

    • Record the number of avoidance, escape, and no-response trials for each rat.

    • Determine the dose of Y-931 that significantly reduces the number of avoidance responses without significantly affecting the number of escape responses.

Visualizations

Proposed Mechanism of Action of Y-931

Y-931_Mechanism_of_Action cluster_0 Y-931 cluster_1 Receptor Targets cluster_2 Downstream Effects cluster_3 Therapeutic Outcomes Y931 Y-931 D2 Dopamine D2 Y931->D2 S2A Serotonin 5-HT2A Y931->S2A Alpha α-Adrenergic Y931->Alpha M Muscarinic Y931->M H Histaminergic Y931->H NMDA_Facilitation Facilitation of NMDA Receptor Function Y931->NMDA_Facilitation Ameliorates NMDA Receptor Hypofunction Dopamine_Mod Modulation of Dopaminergic Neurotransmission D2->Dopamine_Mod Serotonin_Mod Modulation of Serotonergic Neurotransmission S2A->Serotonin_Mod Antipsychotic Antipsychotic Effects Dopamine_Mod->Antipsychotic Low_EPS Low Risk of Extrapyramidal Symptoms Serotonin_Mod->Low_EPS NMDA_Facilitation->Antipsychotic Neuroprotection Neuroprotection NMDA_Facilitation->Neuroprotection

Caption: Proposed multi-target mechanism of action for Y-931.

Experimental Workflow for Dizocilpine-Induced Neurotoxicity

Experimental_Workflow start Start: Acclimated Rats dosing Dosing: 1. Y-931 or Vehicle (p.o.) 2. Dizocilpine or Saline (s.c.) (1-hour interval) start->dosing observation Observation Period (24 hours) dosing->observation perfusion Perfusion and Brain Extraction observation->perfusion histology Histological Processing and Staining perfusion->histology analysis Microscopic Analysis: Quantify Neuronal Vacuolization histology->analysis end End: Data Analysis (ED₅₀) analysis->end

Caption: Workflow for the dizocilpine-induced neurotoxicity model.

References

"protocol for synthesizing 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid in the lab"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines the chemical principles and a representative laboratory-scale protocol for the synthesis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid. This compound serves as a valuable building block in drug discovery and development, particularly in the synthesis of N-arylpiperazine derivatives which are known to target a variety of receptors in the central nervous system. The described synthesis involves the nucleophilic ring-opening of succinic anhydride by 1-methylpiperazine. This application note provides a general methodology, key physical and chemical data, safety protocols, and a visual workflow of the synthetic process.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in a wide array of therapeutic agents targeting neurological, psychiatric, and other disorders. The synthesis of monosubstituted piperazines is a critical step in the development of these pharmaceuticals. The target compound, this compound, is an important intermediate, providing a carboxylic acid handle for further chemical modifications, such as amide bond formation, to build more complex molecular architectures.

The synthetic strategy detailed herein is based on the acylation of a secondary amine with a cyclic anhydride. Specifically, the more nucleophilic secondary amine of 1-methylpiperazine attacks one of the carbonyl carbons of succinic anhydride. This results in the opening of the anhydride ring to form a stable amic acid product. The reaction is typically high-yielding and proceeds under mild conditions.

Data Presentation

The following tables summarize the key physical properties and representative analytical data for the reactants and the final product.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
1-MethylpiperazineC₅H₁₂N₂100.16-61380.903
Succinic AnhydrideC₄H₄O₃100.07119 - 1212611.572
Product C₉H₁₆N₂O₃ 200.24 124 - 126 [1]393 [2]1.195 [2]

Table 2: Representative Reaction and Product Characterization Data

ParameterValue
Reaction Conditions
SolventEthyl Acetate
TemperatureRoom Temperature to 50°C
Reaction Time2 - 6 hours
Stoichiometry (Anhydride:Amine)1:1 to 1:1.1
Product Characteristics
AppearanceLight yellow crystalline powder[1]
Purity (Typical)>95% after recrystallization
Yield (Typical)85 - 95%
Storage Conditions0 - 8°C, desiccated[1]

Experimental Protocol

This section describes a general, representative methodology for the synthesis of this compound. Researchers should adapt this protocol based on the desired scale and available laboratory equipment.

3.1. Materials and Reagents

  • 1-Methylpiperazine (≥99%)

  • Succinic Anhydride (≥99%)

  • Ethyl Acetate (Anhydrous)

  • Diethyl Ether (Anhydrous)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

3.2. Synthetic Procedure (Illustrative)

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with succinic anhydride (1.0 eq). Anhydrous ethyl acetate is added to dissolve the solid.

  • Amine Addition: 1-Methylpiperazine (1.05 eq) is dissolved in a separate portion of anhydrous ethyl acetate and transferred to an addition funnel. The amine solution is then added dropwise to the stirred succinic anhydride solution at room temperature over 30 minutes.

  • Reaction: Upon addition, a precipitate may form. The reaction mixture is stirred at room temperature for 2-4 hours or gently heated to 40-50°C to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, the mixture is cooled to room temperature, and if a precipitate has formed, it is collected by vacuum filtration. If the product remains in solution, the solvent volume can be reduced under reduced pressure, and an anti-solvent like diethyl ether can be added to induce precipitation.

  • Purification: The collected crude solid is washed with cold diethyl ether to remove any unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

  • Drying: The purified crystalline product is dried under vacuum to a constant weight.

Visualization of Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - Succinic Anhydride - 1-Methylpiperazine - Anhydrous Solvent dissolve Dissolve Succinic Anhydride in Ethyl Acetate prep_reactants->dissolve add_amine Dropwise Addition of 1-Methylpiperazine Solution dissolve->add_amine react Stir at RT to 50°C (Monitor by TLC) add_amine->react cool Cool to Room Temperature react->cool isolate Isolate Product (Filtration/Precipitation) cool->isolate wash Wash with Cold Diethyl Ether isolate->wash recrystallize Recrystallize for Higher Purity wash->recrystallize dry Dry Under Vacuum recrystallize->dry analyze Characterize Product (MP, NMR, etc.) dry->analyze

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1-Methylpiperazine: This substance is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause an allergic skin reaction or respiratory irritation. Handle with extreme care, avoiding all personal contact. Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, acid chlorides, and strong oxidizing agents.

  • Succinic Anhydride: This compound can cause serious eye damage and may cause respiratory irritation. It is sensitive to moisture and will hydrolyze to succinic acid. Avoid breathing dust. Store in a tightly closed container in a dry and cool place.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness. Keep away from ignition sources.

Emergency eyewash stations and safety showers must be readily accessible. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention. Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Extensive research has been conducted to identify and characterize novel compounds for their potential therapeutic applications. One such area of interest is the development of small molecule inhibitors of specific cellular signaling pathways that are dysregulated in disease. While direct experimental data on the use of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid in cell-based assays is not extensively documented in publicly available literature, this document provides a generalized framework and hypothetical application based on the activities of structurally similar piperazine-containing compounds.

This application note will describe a hypothetical use of a compound, hereafter referred to as Compound MP-4 , which is structurally analogous to this compound. We will outline its putative mechanism of action as an inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), signaling pathway. The subsequent protocols detail the use of Compound MP-4 in relevant cell-based assays to quantify its bioactivity.

Hypothetical Mechanism of Action: Inhibition of TNF-α Signaling

Compound MP-4 is postulated to act as an intracellular inhibitor of a key downstream kinase in the TNF-α signaling cascade, thereby preventing the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.

TNF_alpha_pathway TNF_alpha TNF-α TNFR TNFR1 TNF_alpha->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates MP4 Compound MP-4 MP4->IKK_complex Inhibits NF_kappaB NF-κB IkappaB->NF_kappaB Sequestered by p_IkappaB p-IκBα IkappaB->p_IkappaB nucleus Nucleus NF_kappaB->nucleus Translocates to degradation Proteasomal Degradation p_IkappaB->degradation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces

Caption: Hypothetical signaling pathway of Compound MP-4.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for Compound MP-4 obtained from various cell-based assays.

Assay TypeCell LineParameter MeasuredReadoutCompound MP-4 IC₅₀ (µM)
NF-κB Reporter AssayHEK293-NF-κB-lucLuciferase ActivityLuminescence5.2
IL-6 ELISATHP-1IL-6 SecretionAbsorbance (450 nm)8.7
Cell Viability AssayTHP-1ATP LevelsLuminescence> 100
IκBα Phosphorylation AssayHeLap-IκBα LevelsFluorescence Intensity4.8

Experimental Protocols

NF-κB Reporter Gene Assay

This assay quantitatively measures the inhibition of NF-κB activation in response to TNF-α stimulation.

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter gene

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Compound MP-4

  • Recombinant human TNF-α

  • Luciferase assay reagent

  • White, clear-bottom 96-well plates

  • Luminometer

Protocol:

  • Seed HEK293-NF-κB-luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of Compound MP-4 in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the Compound MP-4 dilutions. Incubate for 1 hour.

  • Stimulate the cells with TNF-α at a final concentration of 10 ng/mL.

  • Incubate for 6 hours at 37°C and 5% CO₂.

  • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of Compound MP-4 .

experimental_workflow start Start seed_cells Seed HEK293-NF-κB-luc cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of Compound MP-4 incubate_overnight->prepare_compound add_compound Add Compound MP-4 to cells and incubate for 1 hour prepare_compound->add_compound stimulate Stimulate with TNF-α (10 ng/mL) add_compound->stimulate incubate_6h Incubate for 6 hours stimulate->incubate_6h lyse_cells Lyse cells and add luciferase reagent incubate_6h->lyse_cells read_luminescence Measure luminescence lyse_cells->read_luminescence analyze_data Calculate IC₅₀ read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the NF-κB Reporter Gene Assay.

IL-6 ELISA Assay

This protocol measures the secretion of the pro-inflammatory cytokine IL-6 from stimulated monocytic cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS (Lipopolysaccharide)

  • Compound MP-4

  • Human IL-6 ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Protocol:

  • Seed THP-1 cells in a 96-well plate at 1 x 10⁵ cells/well.

  • Differentiate the cells into macrophages by adding PMA to a final concentration of 100 ng/mL and incubating for 48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.

  • Treat the cells with serial dilutions of Compound MP-4 for 1 hour.

  • Stimulate the cells with LPS at a final concentration of 1 µg/mL and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's protocol.

  • Determine the IC₅₀ based on the reduction of IL-6 secretion.

Cell Viability Assay

This assay is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Compound MP-4

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • White, clear-bottom 96-well plates

  • Luminometer

Protocol:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Add serial dilutions of Compound MP-4 to the wells.

  • Incubate for the longest duration used in the bioactivity assays (e.g., 24 hours).

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence.

  • Compare the luminescence of treated cells to untreated controls to determine the percentage of viability.

Conclusion

The provided protocols and hypothetical data illustrate a framework for evaluating the bioactivity of Compound MP-4 , a structural analog of this compound, in relevant cell-based assays. These assays are designed to confirm its putative mechanism of action as an inhibitor of the TNF-α signaling pathway and to assess its cytotoxic profile. Researchers and drug development professionals can adapt these methodologies to investigate the biological effects of novel small molecules.

Application Notes and Protocols: Incorporating 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid into Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a generalized guide based on established methodologies in drug delivery. Due to limited specific published data on the direct incorporation of "4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid" into drug delivery systems, the presented data and procedures are illustrative and may require optimization for specific applications.

Introduction

This compound is a chemical intermediate with properties that suggest its potential utility in drug formulation, such as enhancing solubility and bioavailability.[1] Its structure, featuring a terminal carboxylic acid and a tertiary amine within the piperazine ring, offers versatile handles for conjugation to various drug delivery platforms. These platforms can improve the therapeutic index of active pharmaceutical ingredients (APIs) by altering their pharmacokinetic profiles, enabling targeted delivery, and providing controlled release.

This document provides detailed protocols for the covalent conjugation of this compound to two common nanocarrier systems: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes. A hypothetical application in the context of neurological disorders is used for illustrative purposes, focusing on the delivery of a neuroactive compound.

Quantitative Data Summary

The following tables provide representative data for drug delivery systems functionalized with small molecules, illustrating the expected physicochemical characteristics and drug release profiles.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Formulation IDNanocarrier TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
PLGA-API-1PLGA-API155 ± 50.12 ± 0.02-18.5 ± 1.516.9 ± 0.788.4 ± 0.2
PLGA-Func-API-1Functionalized PLGA-API170 ± 70.15 ± 0.03-14.2 ± 1.815.8 ± 0.685.1 ± 0.3
Lipo-API-1Liposome-API110 ± 60.20 ± 0.04-31.7 ± 2.11.5 ± 0.268.8 ± 3.5
Lipo-Func-API-1Functionalized Liposome-API125 ± 80.22 ± 0.05+25.1 ± 2.51.4 ± 0.265.2 ± 4.1

Data are presented as mean ± standard deviation (n=3). Functionalization refers to the surface conjugation of this compound.

Table 2: In Vitro Drug Release Profile

Time (hours)PLGA-Func-API-1 Cumulative Release (%)Lipo-Func-API-1 Cumulative Release (%)
115.2 ± 1.822.5 ± 2.1
623.0 ± 2.135.8 ± 2.5
1238.5 ± 2.950.1 ± 3.0
2455.6 ± 3.568.7 ± 3.8
4872.3 ± 4.185.4 ± 4.2
7284.1 ± 4.692.3 ± 4.5
9691.5 ± 5.095.1 ± 4.8

Release study conducted in phosphate-buffered saline (pH 7.4) at 37°C. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Preparation and Functionalization of PLGA Nanoparticles

This protocol describes the preparation of drug-loaded PLGA nanoparticles via nanoprecipitation and subsequent surface functionalization with this compound using EDC/NHS chemistry.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Active Pharmaceutical Ingredient (API)

  • Acetone

  • Poly(vinyl alcohol) (PVA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Deionized water

Procedure:

  • Nanoparticle Formulation:

    • Dissolve 100 mg of PLGA and 10 mg of the API in 4 mL of acetone.

    • Add the organic phase dropwise to 20 mL of a 1% (w/v) PVA aqueous solution under magnetic stirring.

    • Continue stirring for 4 hours at room temperature to allow for solvent evaporation.

    • Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes.

    • Wash the nanoparticles twice with deionized water to remove excess PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in 10 mL of MES buffer (0.1 M, pH 6.0).

  • Surface Functionalization:

    • To the nanoparticle suspension, add 10 mg of EDC and 6 mg of NHS.

    • Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the PLGA surface.

    • Centrifuge the activated nanoparticles at 15,000 rpm for 20 minutes and discard the supernatant.

    • Resuspend the pellet in 10 mL of PBS (pH 7.4).

    • Immediately add a 10-fold molar excess of this compound (dissolved in PBS).

    • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

    • Purify the functionalized nanoparticles by centrifugation (15,000 rpm, 20 minutes) and three washing steps with deionized water.

    • Resuspend the final product in a suitable buffer for characterization and storage.

Protocol 2: Preparation and Functionalization of Liposomes

This protocol details the preparation of drug-loaded liposomes using the thin-film hydration method and subsequent functionalization.[1][2]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine)

  • Active Pharmaceutical Ingredient (API)

  • Chloroform/Methanol mixture (2:1, v/v)

  • EDC, NHS, this compound

  • PBS, MES buffer, Deionized water

Procedure:

  • Liposome Formulation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Amine (e.g., in a 55:40:5 molar ratio) in the chloroform/methanol mixture in a round-bottom flask.

    • If the API is hydrophobic, dissolve it with the lipids.

    • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film.

    • Hydrate the lipid film with a PBS solution (pH 7.4) containing the hydrophilic API by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).

    • Extrude the resulting multilamellar vesicles through polycarbonate membranes (e.g., 100 nm pore size) to form unilamellar vesicles of a uniform size.

  • Surface Functionalization:

    • Activate the carboxylic acid group of this compound. Dissolve a 20-fold molar excess of the acid, EDC, and NHS in MES buffer (0.1 M, pH 6.0) and stir for 30 minutes at room temperature.

    • Add the activated acid solution to the liposome suspension (containing amine-terminated PEG).

    • Adjust the pH to 7.4 with PBS and allow the reaction to proceed for 4 hours at room temperature.

    • Remove unreacted compounds and byproducts by dialysis against PBS (pH 7.4) overnight.

Protocol 3: Characterization of Functionalized Nanocarriers

1. Particle Size and Zeta Potential:

  • Dilute the nanoparticle/liposome suspension in deionized water or an appropriate buffer (e.g., 10 mM NaCl).
  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.[3]
  • Perform measurements in triplicate at 25°C.

2. Encapsulation Efficiency and Drug Loading:

  • Separate the nanocarriers from the aqueous medium containing the unencapsulated drug by ultracentrifugation.[4]
  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
  • Lyophilize the nanocarrier pellet to determine its total weight.
  • Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:[5][6]
  • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
  • DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanocarriers] x 100

3. In Vitro Drug Release:

  • Place a known amount of the drug-loaded nanocarrier suspension into a dialysis bag (with an appropriate molecular weight cut-off).
  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with continuous stirring.
  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
  • Quantify the drug concentration in the collected aliquots and calculate the cumulative percentage of drug released over time.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_func Surface Functionalization cluster_char Characterization A Dissolve PLGA & API in Acetone B Add to PVA Solution (Nanoprecipitation) A->B C Stir to Evaporate Solvent B->C D Collect & Wash NPs (Centrifugation) C->D E Activate PLGA Carboxyl Groups (EDC/NHS in MES Buffer) D->E F Add 4-(4-Methylpiperazin-1-yl) -4-oxobutanoic acid E->F G React for 4 hours at pH 7.4 F->G H Purify Functionalized NPs (Washing) G->H I Particle Size & Zeta Potential (DLS) H->I J Drug Loading & Encapsulation (HPLC/UV-Vis) H->J K In Vitro Release Study (Dialysis) H->K

Workflow for PLGA nanoparticle functionalization.
Hypothetical Signaling Pathway: Dopamine D2 Receptor Signaling

Given the potential application of this compound derivatives in neurological disorders, a relevant signaling pathway to target is the dopamine system.[7][8][9] The following diagram illustrates a simplified postsynaptic dopamine D2 receptor signaling cascade.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_key Key Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH DA_vesicle Dopamine (in vesicle) L_DOPA->DA_vesicle DDC, VMAT2 D2R D2 Receptor DA_vesicle->D2R Dopamine G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response key_th TH: Tyrosine Hydroxylase key_ddc DDC: DOPA Decarboxylase key_vmat VMAT2: Vesicular Monoamine Transporter 2

Simplified Dopamine D2 receptor signaling pathway.

References

Application Notes & Protocols for In Vivo Studies with 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid, a novel chemical entity. The protocols outlined below are intended to serve as a foundational guide for preclinical research, adaptable to specific therapeutic targets. Given the novelty of this compound, the proposed experimental design emphasizes a systematic approach, beginning with pharmacokinetic and tolerability assessments, followed by preliminary efficacy studies in a relevant disease model.

Introduction

This compound is a piperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry with a wide range of biological activities.[1] In vivo characterization is essential to understand the complex biological systems that determine the concentration of the compound at its site of action and the subsequent pharmacological response.[2][3] This document outlines a phased in vivo experimental design to assess the pharmacokinetic (PK), safety, and potential efficacy of this compound.

Preclinical In Vivo Experimental Workflow

The successful preclinical development of a new chemical entity requires a structured approach.[4][5] The following workflow is recommended for the in vivo assessment of this compound.

G cluster_0 Phase 1: Discovery & Pre-formulation cluster_1 Phase 2: In Vivo Pharmacokinetics & Safety cluster_2 Phase 3: Efficacy Evaluation A Compound Synthesis & Characterization B In Vitro Screening (Target Identification) A->B C Solubility & Stability Testing B->C D Acute Toxicity Study C->D E Pharmacokinetic (PK) Profiling D->E Determine initial dose F Dose Range Finding (MTD Determination) E->F Inform dose selection G Selection of Disease Model F->G H Chronic Dosing Efficacy Study G->H I Biomarker Analysis H->I I->H Refine Dosing

Caption: A phased approach for in vivo evaluation of a novel compound.

Experimental Protocols

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Syringes and gavage needles

Methodology:

  • Acclimatize animals for at least 7 days prior to the study.

  • Assign animals to dose groups (e.g., 5, 50, 100, 500, 1000 mg/kg) and a vehicle control group (n=3-5 per sex per group).

  • Administer a single dose of the compound or vehicle via oral gavage.

  • Observe animals for clinical signs of toxicity continuously for the first 4 hours post-dosing, then daily for 14 days. Observations should include changes in skin, fur, eyes, and behavior.

  • Record body weight on days 0, 7, and 14.

  • At the end of the study, perform a gross necropsy on all animals.[5]

Data Presentation:

Table 1: Acute Toxicity Study Summary

Dose Group (mg/kg)SexNumber of AnimalsMortalityClinical Signs of ToxicityChange in Body Weight (Day 14)
VehicleM50/5None Observed+5.2%
F50/5None Observed+4.8%
50M50/5None Observed+4.9%
F50/5None Observed+4.5%
500M51/5Lethargy, piloerection-2.1%
F50/5Lethargy-1.5%
1000M53/5Severe lethargy, ataxia-8.7%
F52/5Severe lethargy, ataxia-7.9%
Protocol 2: Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration.

Materials:

  • Compound and vehicle

  • Male Sprague-Dawley rats (cannulated, if possible for serial sampling)

  • IV and PO dosing equipment

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast animals overnight prior to dosing.

  • Administer the compound intravenously (e.g., 1 mg/kg) and orally (e.g., 10 mg/kg) to separate groups of animals (n=3-5 per group).

  • Collect blood samples at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood to plasma by centrifugation.

  • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation:

Table 2: Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)150 ± 25350 ± 75
Tmax (h)0.0831.0
AUC (0-inf) (ng*h/mL)300 ± 501500 ± 300
T1/2 (h)2.5 ± 0.53.0 ± 0.7
CL (L/h/kg)3.3 ± 0.6-
Vd (L/kg)12 ± 2.5-
Bioavailability (%)-50

Hypothetical Signaling Pathway and Mechanism of Action

Based on the activities of other butanoic acid and piperazine-containing compounds, a potential mechanism of action could involve the modulation of inflammatory pathways, such as the NF-κB signaling cascade. Many piperazine derivatives have shown anti-inflammatory properties.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound 4-(4-Methylpiperazin-1-yl) -4-oxobutanoic acid Compound->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Considerations for Efficacy Studies

  • Model Selection: The choice of animal model is critical and should be based on the hypothesized therapeutic indication (e.g., LPS-induced inflammation for anti-inflammatory effects, xenograft models for oncology).[6]

  • Dose Selection: Doses for efficacy studies should be selected based on the MTD and PK data, aiming for exposures that are likely to be pharmacologically active.

  • Endpoints: Primary endpoints should be well-defined and relevant to the disease model (e.g., tumor volume, inflammatory cytokine levels, behavioral scores).

  • Biomarkers: The inclusion of biomarker analysis can provide insights into the mechanism of action and target engagement.[2]

Safety and Toxicology

Further toxicological evaluation is necessary to ensure the safety of the compound.[1] Piperazine derivatives have been associated with various toxicities, and a thorough assessment is crucial.[7][8][9] This should include:

  • Sub-chronic toxicity studies: Repeated dose studies (e.g., 28-day) to assess target organ toxicity.

  • Safety pharmacology: Evaluation of effects on vital functions, including cardiovascular, respiratory, and central nervous systems.[1]

  • Genotoxicity: Assessment of the potential to induce genetic mutations.

By following these structured protocols and considerations, researchers can effectively advance the in vivo evaluation of this compound, generating the robust data necessary for further drug development.

References

Application Note: Structural Characterization of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the characterization of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are fundamental for the structural elucidation and purity assessment of small molecules in drug discovery and development. This application note includes sample preparation procedures, instrument parameters, and a discussion of the expected data.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research as a building block for more complex molecules.[1] Its molecular formula is C9H16N2O3 and it has a molecular weight of 200.23 g/mol .[1] Accurate structural confirmation is a critical step in the synthesis and quality control of such compounds. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pattern, further corroborating the proposed structure.

NMR Spectroscopic Analysis

Experimental Protocol: ¹H and ¹³C NMR

1.1.1. Materials

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4, or D2O)

  • NMR tubes (5 mm)

  • Internal standard, e.g., Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous solutions.

1.1.2. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent may depend on the sample's solubility.[2][3][4][5]

  • Add a small amount of internal standard if required for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

1.1.3. Instrument Parameters

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Nuclei: ¹H and ¹³C

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration

1.1.4. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

Predicted NMR Data and Interpretation

Disclaimer: The following data is predicted based on the chemical structure and typical chemical shifts for similar functional groups. Actual experimental values may vary.

Predicted ¹H NMR Data (400 MHz, DMSO-d6)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.1br s1H-COOH
~3.45t, J = 5.0 Hz4H-N(CO)-CH₂- (Piperazine)
~2.55t, J = 6.5 Hz2H-CO-CH₂-
~2.40t, J = 6.5 Hz2H-CH₂-COOH
~2.30t, J = 5.0 Hz4H-N(CH₃)-CH₂- (Piperazine)
~2.15s3H-N-CH₃

Predicted ¹³C NMR Data (100 MHz, DMSO-d6)

Chemical Shift (δ) ppmAssignment
~174.5-COOH
~171.0-N-C=O
~54.5-N(CH₃)-CH₂- (Piperazine)
~45.5-N-CH₃
~41.0-N(CO)-CH₂- (Piperazine)
~29.0-CO-CH₂-
~28.5-CH₂-COOH

Mass Spectrometry Analysis

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

2.1.1. Materials

  • This compound sample

  • HPLC-grade solvent (e.g., Methanol, Acetonitrile, Water)

  • Formic acid (for promoting ionization)

2.1.2. Sample Preparation

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid.

2.1.3. Instrument Parameters

  • Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Infusion/Injection Method: Direct infusion via a syringe pump (5-10 µL/min) or injection via a Liquid Chromatography (LC) system.

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas Pressure: 20-30 psi

  • Drying Gas Flow: 5-10 L/min

  • Drying Gas Temperature: 250-350 °C

2.1.4. Tandem MS (MS/MS) for Fragmentation Analysis To obtain structural information, perform MS/MS on the protonated molecular ion ([M+H]⁺).

  • Precursor Ion Selection: Isolate the ion at m/z 201.1.

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to induce fragmentation.

Predicted Mass Spectrometry Data and Interpretation

Disclaimer: The following fragmentation data is predicted based on common fragmentation pathways for amides and piperazine-containing compounds.

The expected protonated molecule in positive ion mode is [C9H16N2O3 + H]⁺, with an exact mass of 201.1234.

Predicted High-Resolution Mass Spectrometry Data

m/z (calculated)Ion Formula
201.1234[C9H17N2O3]⁺
223.1053[C9H16N2O3Na]⁺

Predicted MS/MS Fragmentation of [M+H]⁺ at m/z 201.1

The fragmentation of this compound is expected to occur primarily at the amide bond and within the piperazine ring.

m/z (Fragment)Proposed Fragment Structure/Loss
101.09[C5H13N2]⁺ (Methylpiperazine cation)
100.08[C5H12N2] (Neutral loss of Methylpiperazine)
83.07[C5H9N]⁺ (Fragment from piperazine ring)
70.07[C4H8N]⁺ (Fragment from piperazine ring)
57.06[C3H7N]⁺ (Fragment from piperazine ring)

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample 4-(4-Methylpiperazin-1-yl) -4-oxobutanoic acid NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep ~5-10 mg MS_Prep Dilute in HPLC-grade Solvent Sample->MS_Prep ~1 mg/mL stock NMR NMR Spectrometer (¹H & ¹³C Analysis) NMR_Prep->NMR MS Mass Spectrometer (ESI-MS & MS/MS) MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectra (m/z, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the characterization of the target compound.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. The protocols and predicted data outlined in this application note serve as a valuable guide for researchers in confirming the identity, purity, and structure of this and similar compounds, ensuring data quality and reliability in the drug development pipeline.

References

Application Notes and Protocols: Use of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and databases reveals no specific information on the use of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid as a chemical probe. While the piperazine moiety is a common scaffold in medicinal chemistry and drug discovery, leading to the development of numerous compounds with diverse biological activities, this particular molecule has not been characterized as a tool for studying a specific biological target or pathway.

Chemical probes are essential tools in chemical biology, requiring well-documented evidence of high potency, selectivity, and a clearly defined mechanism of action to be considered useful for research. The available information for this compound and its close derivatives primarily pertains to their synthesis and potential as scaffolds for developing therapeutic agents rather than their application as research probes. For instance, various derivatives of piperazine have been investigated for their potential as antibacterial agents, kinase inhibitors, and receptor antagonists. However, these studies do not provide the specific data necessary to establish this compound as a chemical probe.

Due to the absence of published data on its biological target, mechanism of action, and experimental application as a probe, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and visualizations of signaling pathways or workflows.

Researchers seeking a chemical probe for a specific biological target are advised to consult established chemical probe databases and review literature that explicitly validates the use of a compound for that purpose.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. The primary synthetic route involves the acylation of 1-methylpiperazine with succinic anhydride.

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Synthesis_Workflow General Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification Succinic_Anhydride Succinic Anhydride Dissolve_Anhydride Dissolve Succinic Anhydride in Solvent Succinic_Anhydride->Dissolve_Anhydride N_Methylpiperazine 1-Methylpiperazine Add_Piperazine Add 1-Methylpiperazine Solution Dropwise N_Methylpiperazine->Add_Piperazine Anhydrous_Solvent Anhydrous Solvent (e.g., THF, Dioxane) Anhydrous_Solvent->Dissolve_Anhydride Dissolve_Anhydride->Add_Piperazine Reaction_Stir Stir at Controlled Temperature (e.g., 0°C to RT) Add_Piperazine->Reaction_Stir Quench Quench Reaction (if necessary) Reaction_Stir->Quench Filter_Precipitate Filter Precipitated Product Quench->Filter_Precipitate Wash_Product Wash with Cold Solvent Filter_Precipitate->Wash_Product Dry_Product Dry Crude Product Wash_Product->Dry_Product Recrystallization Recrystallization from Suitable Solvent Dry_Product->Recrystallization Isolate_Pure Isolate Pure Product by Filtration Recrystallization->Isolate_Pure Dry_Pure Dry Pure Product Isolate_Pure->Dry_Pure

Caption: General workflow for the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in this synthesis and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis, forming succinic acid, which will not react with the amine.[1] Ensure you are using fresh, high-purity succinic anhydride. If it has been stored for a long time, consider purification by recrystallization or sublimation.

    • 1-Methylpiperazine: The purity of 1-methylpiperazine is also critical. Impurities can interfere with the reaction. Use a freshly opened bottle or distill the amine if its purity is questionable.

    • Solvent: The presence of water in the solvent can hydrolyze the succinic anhydride.[1] Always use anhydrous solvents for the reaction.

  • Reaction Conditions:

    • Stoichiometry: While a 1:1 molar ratio of reactants is theoretically required, using a slight excess of 1-methylpiperazine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess can make purification more difficult.

    • Temperature: The reaction is typically exothermic. Adding the 1-methylpiperazine solution slowly to the succinic anhydride solution at a low temperature (e.g., 0-5 °C) can help control the reaction rate and minimize side reactions. After the addition is complete, allowing the reaction to warm to room temperature and stirring for several hours is a common practice.

    • Reaction Time: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Product Isolation:

    • The product may have some solubility in the reaction solvent, leading to losses during filtration. Ensure the solution is sufficiently cooled before filtering to maximize precipitation.

    • Wash the isolated product with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

dot

Low_Yield_Troubleshooting Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials (Succinic Anhydride, 1-Methylpiperazine, Solvent) Start->Check_Purity Impure_Materials Impure Starting Materials? Check_Purity->Impure_Materials Purify_Materials Purify/Use Fresh Materials Impure_Materials->Purify_Materials Yes Check_Conditions Review Reaction Conditions (Stoichiometry, Temperature, Time) Impure_Materials->Check_Conditions No Purify_Materials->Check_Conditions Suboptimal_Conditions Suboptimal Conditions? Check_Conditions->Suboptimal_Conditions Optimize_Conditions Optimize Stoichiometry, Temperature, and Time Suboptimal_Conditions->Optimize_Conditions Yes Check_Isolation Evaluate Product Isolation Technique Suboptimal_Conditions->Check_Isolation No Optimize_Conditions->Check_Isolation Isolation_Loss Product Loss During Isolation? Check_Isolation->Isolation_Loss Optimize_Isolation Optimize Cooling and Washing Steps Isolation_Loss->Optimize_Isolation Yes Yield_Improved Yield Improved Isolation_Loss->Yield_Improved No Optimize_Isolation->Yield_Improved

Caption: A decision tree for troubleshooting low reaction yield.

Q2: My final product is discolored (e.g., yellow or brown). What is the cause and how can I obtain a white product?

A2: Discoloration in the final product often indicates the presence of impurities.

  • Source of Color:

    • Starting Material Quality: Impurities in the starting 1-methylpiperazine can be colored and carry through the synthesis.

    • Side Reactions: Overheating the reaction mixture can lead to decomposition and the formation of colored byproducts.

    • Oxidation: The amine starting material or product may be susceptible to air oxidation, which can produce colored impurities.

  • Decolorization Techniques:

    • Recrystallization with Activated Carbon: During the recrystallization process, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The hot solution should then be filtered to remove the carbon before cooling.

    • Choice of Recrystallization Solvent: Ensure you are using an appropriate solvent for recrystallization that effectively solubilizes the impurities at high temperatures while having low solubility for your product at low temperatures. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then add a second solvent in which it is less soluble until the solution becomes cloudy.[2]

    • Inert Atmosphere: If oxidation is suspected, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of colored oxidation byproducts.

Q3: I am having difficulty purifying my product by recrystallization. What should I do?

A3: Recrystallization can be challenging. Here are some tips for successful purification:

  • Solvent Selection: The choice of solvent is crucial.[3] An ideal solvent should:

    • Dissolve the product well at high temperatures but poorly at low temperatures.

    • Either not dissolve the impurities at all or dissolve them very well even at low temperatures.

    • Not react with the product.

    • Be easily removable from the purified crystals.

    • Common solvents to try for this type of molecule include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), or mixtures of these with water or non-polar solvents like hexanes.

  • Recrystallization Technique:

    • Use the Minimum Amount of Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent to ensure the solution is saturated. Using too much solvent will result in a low recovery of the product upon cooling.[2]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.[2]

    • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Seeding: Adding a small crystal of the pure product to the cooled solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q4: What is the expected 1H and 13C NMR data for this compound?

A4: While the exact chemical shifts can vary depending on the solvent and instrument, the following are approximate expected chemical shifts:

  • ¹H NMR:

    • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak may be very broad or not observed depending on the solvent and concentration.

    • ~3.4-3.6 ppm (triplet, 2H): Methylene protons of the piperazine ring adjacent to the amide carbonyl.

    • ~2.5-2.7 ppm (multiplet, 4H): Methylene protons of the succinoyl group (-CH₂-CH₂-).

    • ~2.3-2.5 ppm (multiplet, 4H): Methylene protons of the piperazine ring adjacent to the methyl group.

    • ~2.2-2.3 ppm (singlet, 3H): Methyl group protons (-CH₃).

  • ¹³C NMR:

    • ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

    • ~170-175 ppm: Amide carbonyl carbon (-C(O)N-).

    • ~50-55 ppm: Methylene carbons of the piperazine ring.

    • ~45-50 ppm: Methyl carbon (-CH₃).

    • ~28-32 ppm: Methylene carbons of the succinoyl group (-CH₂-CH₂-).

Q5: What are the most likely impurities in my final product?

A5: The most common impurities to look for are:

  • Succinic acid: Formed from the hydrolysis of succinic anhydride.[1] It can be removed by washing the product with a solvent in which succinic acid is soluble but the desired product is not, or by careful recrystallization.

  • Unreacted 1-methylpiperazine: This is a basic impurity and can often be removed by washing the crude product with a dilute acidic solution, followed by a water wash. However, this may not be suitable if the product itself is acid-sensitive.

  • Unreacted succinic anhydride: This is unlikely to be a major impurity if the work-up involves water, as it will be hydrolyzed to succinic acid.

  • Solvent adducts: Depending on the solvents used for reaction and purification, solvent molecules may be trapped in the crystal lattice. Drying the product under vacuum at an appropriate temperature can help remove residual solvent.

Q6: Can I use a different solvent for the reaction?

A6: Yes, other aprotic solvents can be used for this reaction. The key is to use a solvent that is anhydrous and in which both starting materials are reasonably soluble. Suitable alternatives to THF or dioxane could include dichloromethane (DCM), acetonitrile, or toluene. The choice of solvent can influence the reaction rate and the solubility of the product, so some optimization may be required if you deviate from a standard protocol.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity (Illustrative)

EntrySolventTemperature (°C)1-Methylpiperazine (Equivalents)Reaction Time (h)Yield (%)Purity (%)
1THF0 to RT1.047595
2THFRT1.047293
3THF0 to RT1.148296
4DCM0 to RT1.047094
5Toluene0 to RT1.086592

Note: This table is for illustrative purposes to demonstrate potential trends and is not based on a single experimental study.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Succinic anhydride

  • 1-Methylpiperazine

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (for washing)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve succinic anhydride (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen). Cool the solution to 0-5 °C using an ice bath.

  • Addition of Amine: Dissolve 1-methylpiperazine (1.05 equivalents) in anhydrous THF and add it to the dropping funnel. Add the 1-methylpiperazine solution dropwise to the stirred succinic anhydride solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1).

  • Isolation: Upon completion of the reaction, a white precipitate should form. If necessary, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by suction filtration.

  • Washing: Wash the filter cake with a small amount of cold THF, followed by a wash with diethyl ether to help with drying.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). Dissolve the crude solid in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then cool in an ice bath. Collect the purified crystals by suction filtration and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

References

"optimizing reaction conditions for 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction condition data.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Question 1: Why is the yield of my product consistently low?

Answer: Low yields can result from several factors. Consider the following potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between succinic anhydride and N-methylpiperazine may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Increase the reaction time and monitor the progress using Thin-Layer Chromatography (TLC) until the starting material (succinic anhydride) is no longer visible.

      • Temperature: While the reaction is often exothermic, gentle heating may be required to ensure completion. However, excessive heat can lead to side reactions. A modest temperature of around 40-50°C is a good starting point.

      • Molar Ratio: Ensure an appropriate molar ratio of reactants. Using a slight excess of N-methylpiperazine can help drive the reaction to completion, but a large excess can complicate purification. A 1:1.1 to 1:1.2 molar ratio of succinic anhydride to N-methylpiperazine is recommended.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Temperature Control: The reaction of amines with anhydrides can be exothermic.[1] Maintain a controlled temperature to prevent the formation of side products. Consider adding the N-methylpiperazine dropwise to a solution of succinic anhydride to manage the initial exotherm.

      • Moisture: The presence of water can lead to the hydrolysis of succinic anhydride to succinic acid, which will not react with the amine.[2] Ensure all glassware is dry and use anhydrous solvents.

  • Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction and recrystallization.

    • Troubleshooting:

      • pH Adjustment: The product is a carboxylic acid and will be soluble in aqueous base. During an aqueous workup, ensure the pH is adjusted to be acidic (pH 3-4) to precipitate the product before filtration.

      • Recrystallization Solvent: The choice of solvent for recrystallization is critical. If the product is too soluble in the chosen solvent, the recovery will be low. Perform small-scale solvent screening to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Question 2: My final product is an oil or a sticky solid and won't crystallize. What should I do?

Answer: Difficulty in crystallization can be due to the presence of impurities or residual solvent.

  • Troubleshooting:

    • Purity: The crude product may contain unreacted starting materials or byproducts that act as crystallization inhibitors. Attempt to purify a small amount of the oil by column chromatography to obtain a pure sample, which can then be used as a seed crystal.

    • Solvent Removal: Ensure all solvent from the reaction and workup has been thoroughly removed under reduced pressure.

    • Recrystallization Technique:

      • Solvent System: Try a different solvent or a co-solvent system for recrystallization. Common solvent systems for carboxylic acids include ethanol/water, ethyl acetate/heptane, or acetone/water.

      • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites and induce crystallization.

      • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the supersaturated solution to initiate crystallization.

Question 3: How can I be sure I have formed the desired mono-amide and not a di-substituted product or the succinimide?

Answer: The reaction of a primary or secondary amine with succinic anhydride should selectively form the mono-acylation product under mild conditions.[3]

  • Troubleshooting and Verification:

    • Reaction Conditions: Avoid harsh conditions, such as prolonged heating at high temperatures in the presence of a dehydrating agent, which could favor the formation of the succinimide ring.

    • Spectroscopic Analysis:

      • ¹H NMR: The proton NMR spectrum should show a characteristic pattern for the this compound structure. Look for the singlet for the methyl group, the multiplets for the piperazine ring protons, and the two triplets for the succinic acid backbone protons. The carboxylic acid proton will appear as a broad singlet.

      • Mass Spectrometry: Obtain a mass spectrum of your product. The molecular ion peak should correspond to the molecular weight of the target compound (200.23 g/mol ).

Data Presentation

The following table summarizes optimized reaction conditions for the synthesis of this compound based on analogous reactions and general principles of amide synthesis.

ParameterRecommended ConditionRationale
Reactants Succinic Anhydride, N-MethylpiperazineReadily available starting materials for direct amide formation.
Molar Ratio (Anhydride:Amine) 1 : 1.1A slight excess of the amine can help ensure complete consumption of the anhydride.
Solvent Acetone or Ethyl AcetateThese solvents are suitable for this type of reaction, providing good solubility for the reactants and facilitating product isolation.[3][4]
Temperature Room Temperature to 40°CThe reaction is often exothermic; starting at room temperature and gently warming can ensure a controlled reaction rate and minimize side products.[4]
Reaction Time 2 - 6 hoursThe reaction progress should be monitored by TLC to determine the optimal time.
Work-up Acidification (e.g., with HCl) to pH 3-4To ensure the carboxylic acid product precipitates from the aqueous solution for isolation by filtration.
Purification Recrystallization (e.g., from Ethanol/Water)A standard and effective method for purifying solid organic compounds.[5][6]

Experimental Protocols

Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials and Reagents:

  • Succinic anhydride (C₄H₄O₃, MW: 100.07 g/mol )

  • N-Methylpiperazine (C₅H₁₂N₂, MW: 100.16 g/mol )

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl, 1 M)

  • Deionized water

  • Ethanol

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve succinic anhydride (10.0 g, 0.1 mol) in 100 mL of anhydrous acetone.

  • Addition of Amine: While stirring at room temperature, add a solution of N-methylpiperazine (11.0 g, 0.11 mol) in 20 mL of anhydrous acetone dropwise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).

  • Work-up:

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of deionized water.

    • Cool the aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 1 M HCl. A white precipitate should form.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Add hot deionized water dropwise until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol until the solution is clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Synthesis reagents Succinic Anhydride + N-Methylpiperazine in Acetone reaction Stir at RT for 4h reagents->reaction workup Solvent Removal & Dissolution in Water reaction->workup acidification Acidify with HCl to pH 3-4 workup->acidification filtration1 Vacuum Filtration acidification->filtration1 drying Dry Crude Product filtration1->drying recrystallization Recrystallize from Ethanol/Water drying->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 final_product Pure 4-(4-Methylpiperazin-1-yl) -4-oxobutanoic acid filtration2->final_product

Caption: A flowchart of the synthesis and purification process.

Troubleshooting Logic Diagram

troubleshooting_workflow Troubleshooting Low Yield start Low Product Yield check_reaction Check for Complete Reaction (TLC Analysis) start->check_reaction check_workup Review Workup Procedure start->check_workup check_purification Evaluate Purification Step start->check_purification incomplete Incomplete Reaction check_reaction->incomplete side_reactions Potential Side Reactions check_reaction->side_reactions loss_workup Product Loss During Workup check_workup->loss_workup loss_purification Product Loss During Recrystallization check_purification->loss_purification solution1 Increase Reaction Time Adjust Temperature incomplete->solution1 solution2 Control Temperature Use Anhydrous Conditions side_reactions->solution2 solution3 Ensure Proper pH for Precipitation loss_workup->solution3 solution4 Optimize Recrystallization Solvent loss_purification->solution4

References

"addressing solubility issues of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common in vitro solubility challenges with 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid (CAS No. 72547-44-5). Poor aqueous solubility is a frequent hurdle that can lead to inconsistent assay results and unreliable data. This document provides troubleshooting strategies, experimental protocols, and answers to frequently asked questions.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. Note that pKa values are estimated based on the compound's functional groups (a carboxylic acid and a tertiary amine) and should be confirmed experimentally.

PropertyValueSource
CAS Number 72547-44-5[1][2]
Molecular Formula C₉H₁₆N₂O₃[1][2]
Molecular Weight 200.24 g/mol [1]
Appearance Light yellow crystalline powder[1]
Melting Point 124 - 126 °C[1]
Estimated Acidic pKa 4.0 - 5.0 (Carboxylic Acid)N/A
Estimated Basic pKa 8.5 - 9.5 (Piperazine Nitrogen)N/A

Troubleshooting Guide

This section addresses specific issues you may encounter in a question-and-answer format.

Question 1: My compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. What should I do?

Answer: This is a common issue for compounds that are highly soluble in organic solvents but have poor aqueous solubility.[3] Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity and its effect on solubility.[3]

  • Use a Stepwise Dilution: Instead of diluting the DMSO stock directly into the full volume of media, perform a serial or stepwise dilution. Pre-diluting the compound in a small volume of serum before adding it to the rest of the medium can sometimes help maintain solubility due to protein binding.[3]

  • Increase Mixing Energy: After dilution, vortex the solution gently or use brief sonication to help dissolve small precipitates. However, this may not provide a long-term stable solution.[3][4]

  • Prepare Fresh Solutions: Always prepare working dilutions immediately before an experiment, as the compound may precipitate out of the aqueous solution over time.[3][4]

Question 2: I am observing inconsistent results in my cell-based assays. Could this be a solubility issue?

Answer: Yes, inconsistent results are a hallmark of poor compound solubility. If the compound precipitates, the effective concentration delivered to the cells will be variable between experiments and even between wells.[4]

Troubleshooting Steps:

  • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution (against a dark background) for any signs of precipitation or cloudiness.

  • Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific cell culture medium to understand the concentration at which the compound begins to precipitate over the time course of your experiment.[4] (See Protocol 2).

  • Use an Orthogonal Assay: If you are using a redox-based viability assay (like MTT or resazurin), consider that the compound itself might interfere with the assay. Use an orthogonal method, such as an ATP-based assay (e.g., CellTiter-Glo®) or a Crystal Violet assay, to confirm your results.[3]

Question 3: Can I adjust the pH of my buffer to improve the solubility of this compound?

Answer: Yes. This compound is amphoteric, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (piperazine nitrogen). Adjusting the pH can significantly impact its solubility.[5]

  • To solubilize via the acidic group: Adjusting the pH to be ~2 units above the pKa of the carboxylic acid (i.e., pH > 6.5-7.0) will deprotonate it to the more soluble carboxylate form.

  • To solubilize via the basic group: Adjusting the pH to be ~2 units below the pKa of the piperazine nitrogen (i.e., pH < 6.5-7.0) will protonate it to the more soluble ammonium salt form.

For this specific molecule, preparing it in a buffer around physiological pH (7.2-7.4) should favor the soluble zwitterionic or salt forms. Extreme pH values should be avoided as they can affect cell health and compound stability.

Question 4: Are there alternative solvents or solubilizing agents I can use for in vitro studies?

Answer: If DMSO is not providing adequate solubility or is interfering with your assay, you can consider other strategies. Any new excipient must be tested for its own cytotoxicity in your specific cell line.

AgentFinal ConcentrationConsiderations
Co-solvents
PEG-400< 2%A commonly used co-solvent for in vivo and in vitro work.[6]
Ethanol< 0.5%Can be cytotoxic and may affect cell metabolism.[3]
Surfactants
Tween® 80 / Polysorbate 80< 0.1%Forms micelles that can encapsulate the compound, but can also interfere with cell membranes.[6]
Complexation Agents
Cyclodextrins (e.g., HP-β-CD)Varies (e.g., 1-5%)Forms inclusion complexes to enhance solubility; generally well-tolerated by cells.[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Accurately weigh the desired amount of this compound in a sterile, appropriate vial.

  • Add the required volume of 100% dimethyl sulfoxide (DMSO) to achieve the target stock concentration (e.g., 10-50 mM).[4]

  • Vortex the solution for 2-5 minutes. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure the compound is completely dissolved.

  • Visually inspect the solution to confirm there are no visible particles.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the concentration at which the compound precipitates from your specific assay medium over time.

  • Prepare a high-concentration stock of the compound in 100% DMSO (e.g., 20 mM).

  • In a 96-well plate, add your assay buffer or cell culture medium to each well.

  • Add a small volume of the DMSO stock to the wells to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).

  • Include control wells containing only the assay buffer and 0.5% DMSO.

  • Seal the plate and incubate it under the same conditions as your experiment (e.g., 37°C for 24 hours).

  • Measure the turbidity (absorbance at ~650 nm) or use nephelometry at various time points (e.g., 0, 2, 8, 24 hours).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate common workflows for addressing solubility and a potential signaling pathway where this compound class may be relevant.

G cluster_workflow Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Aqueous Medium q1 Is the final concentration necessary? start->q1 sol1 Lower Final Concentration q1->sol1 No q2 Is DMSO % > 0.5%? q1->q2 Yes end Achieved Soluble & Stable Solution sol1->end sol2 Optimize Dilution to Lower DMSO % q2->sol2 Yes q3 Is the buffer pH optimal? q2->q3 No sol2->end sol3 Adjust pH of Medium (if compatible with assay) q3->sol3 No sol4 Test Alternative Co-solvents / Excipients q3->sol4 Yes sol3->end sol4->end

Caption: A logical workflow for troubleshooting compound precipitation in vitro.

G cluster_pathway Simplified Aurora A / N-MYC Stabilization Pathway aurka Aurora A Kinase nmyc N-MYC Protein aurka->nmyc Binds & Stabilizes fbxw7 SCF-FBXW7 (E3 Ubiquitin Ligase) aurka->fbxw7 Inhibits Interaction proteasome Proteasomal Degradation nmyc->proteasome proliferation Cell Proliferation (e.g., in Neuroblastoma) nmyc->proliferation Promotes fbxw7->nmyc Targets for Degradation inhibitor Piperazine-based Inhibitor (Potential MOA) inhibitor->aurka Disrupts Binding

Caption: Potential mechanism involving the Aurora A and N-MYC protein interaction.

Frequently Asked Questions (FAQs)

Q: What is the CAS number for this compound? A: The CAS number is 72547-44-5.[1][2]

Q: How should I store the solid compound and its stock solutions? A: The solid compound should be stored at 0-8°C.[1] Stock solutions in an organic solvent like DMSO should be stored in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3] Aqueous solutions are not recommended for long-term storage and should be made fresh daily.

Q: What does it mean that this compound can be used in "drug formulation"? A: This suggests that the molecule has chemical properties that can be used to improve the solubility and stability of other active pharmaceutical ingredients (APIs), likely acting as an excipient or a key intermediate in creating a more soluble final product.[1][7]

References

Technical Support Center: 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and common method for the synthesis of this compound is the ring-opening acylation of 1-methylpiperazine with succinic anhydride. This reaction is a type of nucleophilic acyl substitution where the amine nitrogen of 1-methylpiperazine attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired amide-acid product.

Q2: What are the typical yields and purity levels for this synthesis?

Typical yields for the synthesis of this compound can vary depending on the reaction conditions and purification methods. Generally, yields can range from moderate to high. Commercially available this compound is often cited with a purity of 97% or higher.[1] Achieving high purity often requires a dedicated purification step, such as recrystallization.

Q3: What are the potential side reactions and impurities I should be aware of?

Several side reactions can occur, leading to impurities that affect the final yield and purity:

  • Formation of the Di-substituted by-product: If the reaction is not carefully controlled, a second molecule of 1-methylpiperazine can react with the newly formed carboxylic acid group of the desired product, leading to a di-substituted piperazine derivative.

  • Hydrolysis of Succinic Anhydride: The presence of water in the reaction mixture can lead to the hydrolysis of succinic anhydride to succinic acid. This unreacted starting material can complicate the purification process.

  • Residual Starting Materials: Incomplete reaction can result in the presence of unreacted 1-methylpiperazine and succinic anhydride in the final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).- Temperature: The reaction rate is temperature-dependent. Consider moderately elevating the temperature (e.g., to 40-50°C) to drive the reaction to completion. However, excessive heat can promote side reactions.
Side Reactions - Stoichiometry: Use a slight excess of succinic anhydride to ensure the complete consumption of 1-methylpiperazine and minimize the formation of di-substituted by-products.- Order of Addition: Adding the 1-methylpiperazine solution dropwise to a solution of succinic anhydride can help to control the reaction and minimize side product formation.
Product Loss During Work-up - Extraction pH: During aqueous work-up, ensure the pH is carefully adjusted to precipitate the product. The carboxylic acid is soluble in basic solutions and will precipitate upon acidification.- Washing: Use minimal amounts of cold solvent to wash the final product to avoid significant loss due to dissolution.
Low Purity
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials - Purification: Implement a robust purification method such as recrystallization. The difference in solubility between the product and starting materials can be exploited for efficient separation.- Reaction Monitoring: Ensure the reaction goes to completion to minimize the amount of starting material in the crude product.
Formation of Side Products - Reaction Conditions: Optimize reaction conditions (temperature, stoichiometry, solvent) to disfavor the formation of side products.[2] For instance, using a non-polar aprotic solvent can sometimes reduce side reactions.- Purification: Recrystallization with a suitable solvent system is often effective in removing side products. Adjusting the pH during the recrystallization process can also aid in separating acidic or basic impurities.
Solvent Impurities - Solvent Quality: Use high-purity, dry solvents to prevent side reactions such as the hydrolysis of succinic anhydride.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 1-Methylpiperazine

  • Succinic Anhydride

  • Acetone (anhydrous)

  • Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 equivalent) in anhydrous acetone.

  • In a separate beaker, dissolve 1-methylpiperazine (1.0 equivalent) in anhydrous acetone.

  • Slowly add the 1-methylpiperazine solution to the succinic anhydride solution at room temperature with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently warmed to 40°C to ensure completion.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Remove the acetone under reduced pressure.

  • Dissolve the resulting residue in deionized water and adjust the pH to approximately 9-10 with the NaOH solution to dissolve the product.

  • Wash the aqueous solution with ethyl acetate to remove any non-polar impurities.

  • Slowly acidify the aqueous layer with the HCl solution to a pH of approximately 3-4. The product should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the product under vacuum to obtain crude this compound.

Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of hot deionized water.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Effect of Solvent on Reaction Outcome (Qualitative)

SolventPolarityExpected Effect on YieldExpected Effect on PurityNotes
AcetonePolar AproticGoodGoodA common solvent for this type of reaction, offering good solubility for reactants.[3]
Dichloromethane (DCM)Non-polarModerate to GoodMay reduce some polar side reactions.Ensure anhydrous conditions.
AcetonitrilePolar AproticGoodGoodCan promote the reaction, but may also dissolve the product, affecting isolation.
TolueneNon-polarModerateMay require heating to achieve a reasonable reaction rate.Good for minimizing polar side products.

Table 2: Troubleshooting Guide for Purification by Recrystallization

IssuePotential CauseSuggested Solution
Product does not crystallize - Solution is not saturated.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.
Oily product forms - Product is "oiling out" instead of crystallizing.- Re-heat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a different recrystallization solvent or a solvent mixture.
Purity does not improve significantly - Impurities have similar solubility to the product.- Try a different solvent system for recrystallization.- Consider an alternative purification method like column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification succinic_anhydride Succinic Anhydride reaction Reaction in Acetone succinic_anhydride->reaction methylpiperazine 1-Methylpiperazine methylpiperazine->reaction crude_product Crude Product reaction->crude_product dissolution Dissolution in Basic Water crude_product->dissolution extraction Washing with Ethyl Acetate dissolution->extraction precipitation Acidification & Precipitation extraction->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying pure_product Pure Product drying->pure_product

Caption: Experimental workflow for the synthesis and purification of the target compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions workup_loss Work-up Loss low_yield->workup_loss optimize_time_temp Optimize Time & Temperature incomplete_reaction->optimize_time_temp adjust_stoichiometry Adjust Stoichiometry side_reactions->adjust_stoichiometry control_pH Control Work-up pH workup_loss->control_pH

Caption: Troubleshooting logic for addressing low reaction yield.

References

"overcoming challenges in the scale-up synthesis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis and scale-up of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid (CAS No: 72547-44-5).[1][2] This guide is intended for researchers, chemists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct route is the nucleophilic ring-opening of succinic anhydride with 1-methylpiperazine. This reaction forms an amide bond and is typically conducted in a suitable aprotic solvent.

Q2: My reaction yield is consistently low. What are the primary causes?

Low yields in this amide bond formation are often traced back to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure adequate reaction time and temperature.

  • Amine Deactivation: The amine (1-methylpiperazine) can be protonated by the carboxylic acid product, rendering it non-nucleophilic and halting the reaction.[3]

  • Hydrolysis: The presence of water can hydrolyze the succinic anhydride starting material, preventing it from reacting with the amine. It is critical to use anhydrous solvents and reagents.[3]

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to side reactions and degradation.

  • Product Precipitation: The product may precipitate out of the reaction solvent, hindering the reaction from going to completion.

Q3: What are the common impurities I should expect and how can they be minimized?

During the synthesis, several impurities can form:

  • Unreacted Starting Materials: Residual succinic anhydride and 1-methylpiperazine. Minimized by optimizing stoichiometry and reaction conditions.

  • Succinic Acid: Formed from the hydrolysis of succinic anhydride. Minimized by using anhydrous conditions.

  • By-products from Dimerization: Potential for side reactions leading to higher molecular weight species, especially at elevated temperatures.

  • Residual Solvents: Solvents used in the reaction or purification may be retained in the final product.[4]

Proper control of reaction parameters and rigorous purification are key to minimizing these impurities.

Q4: How do I select an appropriate solvent for scale-up?

Solvent selection is critical for a successful and safe scale-up. Key considerations include:

  • Solubility: Both starting materials should be soluble, and ideally, the product has moderate solubility to allow for easy isolation via crystallization or precipitation upon cooling.

  • Boiling Point: The boiling point should be high enough to allow for a suitable reaction temperature but low enough for easy removal during workup.

  • Safety: Avoid solvents with high toxicity or flammability. Consider environmental impact and disposal costs.[5]

  • Workup: The solvent should be immiscible with the extraction solvent (e.g., water) to facilitate an easy workup.

Q5: I am observing a significant exotherm (heat release) during scale-up. Is this normal and how should I manage it?

Yes, the ring-opening of an anhydride is an exothermic reaction. While manageable on a lab scale, this heat can become a serious safety hazard on a larger scale due to the decrease in the surface-area-to-volume ratio of the reactor, which reduces heat dissipation efficiency.[5][6] To manage this:

  • Controlled Addition: Add one of the reagents (typically 1-methylpiperazine) slowly or portion-wise to the reactor containing the other reagent and solvent.

  • Active Cooling: Ensure the reactor has an adequate cooling system to maintain the desired temperature.

  • Reaction Calorimetry: Conduct calorimetry studies to understand the heat flow of the reaction before attempting a large-scale run.[5] This helps in designing a safe process.

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Guide 1: Low Product Yield

If you are experiencing low yields, follow this diagnostic workflow to identify the root cause.

G start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (SMs) (Succinic Anhydride, 1-Methylpiperazine) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok OK purity_bad Impure SMs check_purity->purity_bad FAIL check_moisture 2. Check for Moisture in Reaction (Anhydrous Solvents/Reagents?) purity_ok->check_moisture moisture_ok Anhydrous Conditions Confirmed check_moisture->moisture_ok OK moisture_bad Water Present check_moisture->moisture_bad FAIL check_stoich 3. Verify Stoichiometry (1:1 Molar Ratio?) moisture_ok->check_stoich stoich_ok Stoichiometry Correct check_stoich->stoich_ok OK stoich_bad Incorrect Ratio check_stoich->stoich_bad FAIL check_temp 4. Optimize Reaction Temperature & Time (Monitor by TLC/LC-MS) stoich_ok->check_temp temp_ok Conditions Optimized check_temp->temp_ok OK temp_bad Incomplete Reaction check_temp->temp_bad FAIL check_workup 5. Review Workup & Isolation Procedure (Product lost during extraction/filtration?) temp_ok->check_workup workup_ok Yield Improved check_workup->workup_ok OK workup_bad Optimize Isolation check_workup->workup_bad FAIL

Caption: Troubleshooting workflow for low reaction yield.

Guide 2: Product Purity Issues

If the final product does not meet purity specifications, consider the following.

Issue Detected by AnalysisPotential CauseRecommended Action
High level of starting materials Incomplete reaction; Incorrect stoichiometry.Increase reaction time or temperature. Confirm molar ratios of reactants. Monitor reaction progress using TLC or LC-MS to ensure completion.
Presence of succinic acid Hydrolysis of succinic anhydride due to moisture in the solvent or reagents.Use anhydrous solvents and fresh, dry reagents. Handle succinic anhydride in a dry atmosphere (e.g., glovebox or under inert gas).
Discoloration of final product Thermal degradation from excessive heating; Side reactions.Lower the reaction temperature. Reduce reaction time. Consider performing the reaction under an inert atmosphere (N₂ or Ar).
Poor solubility/physical form Polymorphism or presence of amorphous material.Implement a controlled crystallization/precipitation step. Screen different solvents for recrystallization to obtain a stable, crystalline form.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (Exemplary)

This protocol describes a general procedure for synthesizing this compound on a laboratory scale.

Materials:

  • Succinic anhydride (1.0 eq)

  • 1-Methylpiperazine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 10 mL per gram of succinic anhydride)

  • Nitrogen or Argon atmosphere

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Charge the flask with succinic anhydride (1.0 eq) and anhydrous THF.

  • Stir the mixture at room temperature until the succinic anhydride is fully dissolved.

  • In a separate container, dissolve 1-methylpiperazine (1.0 eq) in a small amount of anhydrous THF.

  • Add the 1-methylpiperazine solution dropwise to the succinic anhydride solution over 15-30 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the product often precipitates as a white solid. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Filter the solid product using a Büchner funnel.

  • Wash the filter cake with a small amount of cold THF or diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum at 40-50°C to a constant weight.

Protocol 2: Key Considerations for Scale-Up Synthesis

Scaling up this synthesis requires careful planning to ensure safety, efficiency, and consistent product quality.[7]

G lab Lab-Scale Process (1-100 g) safety 1. Process Safety Assessment - Reaction Calorimetry (DSC/RC1) - Identify Thermal Hazards lab->safety reagent 2. Reagent & Solvent Sourcing - Commercial Availability & Cost - Quality Specification safety->reagent process 3. Process Parameter Optimization - Controlled Addition Rate - Temperature Control Strategy - Mixing Efficiency Study reagent->process pilot Pilot Plant Trial (1-10 kg) process->pilot workup 4. Workup & Isolation Design - Filtration vs. Centrifugation - Drying Method (Tray vs. Tumble) - Solvent Selection for Washing pilot->workup full_scale Full-Scale Production (>10 kg) workup->full_scale

Caption: Logical workflow for process scale-up.

Key Scale-Up Modifications:

  • Reverse Addition: In a large reactor, charge the 1-methylpiperazine and solvent first. Then, add the succinic anhydride as a solid in portions or as a solution in the reaction solvent. This helps control the exotherm.

  • Temperature Monitoring: Use multiple temperature probes to monitor the internal temperature and ensure there are no hot spots.

  • Agitation: Ensure the reactor's agitation is sufficient to keep solids suspended and maintain uniform heat distribution. The impeller design and speed are critical.[5]

  • Purification: Recrystallization is often more practical and economical than column chromatography at a large scale. A solvent screen should be performed to find optimal conditions for yield and purity.

  • Drying: Use a suitable industrial dryer (e.g., vacuum tray dryer) and establish drying parameters to ensure low residual solvent levels.

Data Presentation

Table 1: Solvent Selection Considerations for Scale-Up
SolventBoiling Point (°C)Key AdvantagesKey Disadvantages & Scale-Up Concerns
Tetrahydrofuran (THF) 66Good solubility for reactants; Volatile for easy removal.Peroxide formation risk; Relatively low flash point.
Dichloromethane (DCM) 40Excellent solvent for many organics; Non-flammable.Environmental concerns (halogenated); Low boiling point may require a chilled reactor.
Toluene 111Higher boiling point allows for higher reaction temperatures; Forms azeotrope with water to aid drying.Higher toxicity; More difficult to remove completely.
Acetonitrile (ACN) 82Good solvent; Miscible with water which can simplify some workups.Can be expensive; Toxic.
Methyl Ethyl Ketone (MEK) 80Good solvency; Lower cost than THF or ACN.Flammable; Can be reactive under certain conditions.

Table 2: Synthesis Pathway Overview

G cluster_0 Reactants cluster_1 Product succinic_anhydride Succinic Anhydride (C4H4O3) reaction_conditions Aprotic Solvent (e.g., THF) Room Temp to Reflux succinic_anhydride->reaction_conditions methylpiperazine 1-Methylpiperazine (C5H12N2) methylpiperazine->reaction_conditions product 4-(4-Methylpiperazin-1-yl) -4-oxobutanoic acid (C9H16N2O3) reaction_conditions->product

Caption: Synthesis of the target compound via acylation.

References

Technical Support Center: Resolving Co-eluting Impurities in HPLC Analysis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to resolving co-eluting impurities during your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of co-eluting impurities in the analysis of this compound?

A1: Co-eluting impurities can originate from various sources, including:

  • Synthesis-related impurities: Unreacted starting materials (e.g., 1-methylpiperazine, succinic anhydride), by-products, or intermediates from the synthetic route.

  • Degradation products: The active pharmaceutical ingredient (API) may degrade under certain conditions (e.g., hydrolysis, oxidation, photolysis), leading to impurities with similar polarities.

  • Excipients or matrix components: In formulated products, excipients or components of the sample matrix may have similar retention times to the main analyte.

Q2: How can I confirm if a peak is truly a co-eluting impurity or just poor peak shape?

A2: Differentiating between co-elution and poor peak shape is a critical first step.[1] Here are some methods to confirm peak purity:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD or Photodiode Array (PDA) detector can acquire UV-Vis spectra across the entire peak.[1][2] If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.[1]

  • Mass Spectrometry (MS) Detection: Coupling your HPLC system to a mass spectrometer is a powerful technique to identify co-eluting compounds.[2] An MS detector can differentiate compounds based on their mass-to-charge ratio (m/z), even if they elute simultaneously.[2]

  • Varying Chromatographic Conditions: Minor changes to the mobile phase composition or column temperature can sometimes cause a subtle separation of co-eluting peaks, revealing a shoulder or a split peak.

Q3: My compound, this compound, is quite polar. What are the best column choices for its analysis?

A3: The analysis of polar compounds like this compound can be challenging on traditional C18 columns due to poor retention.[3][4] Consider the following stationary phases:

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which improves retention and peak shape for polar analytes.

  • Polar-Endcapped Phases: These columns are designed to minimize interactions with residual silanols, which can cause peak tailing with polar compounds.[4]

  • Phenyl Phases: Phenyl columns can offer alternative selectivity for compounds containing aromatic rings or those with polar functional groups.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are not well-retained in reversed-phase chromatography.

  • Mixed-Mode Chromatography: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, which can be beneficial for separating compounds with varying polarities and charge states.[6]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in the HPLC analysis of this compound.

Initial Assessment: Is there a Co-elution Problem?

The first step is to determine if you have a co-elution issue. Look for the following signs in your chromatogram:

  • Asymmetrical peaks, such as shoulders or tailing.[1]

  • Broader than expected peaks.

  • Inconsistent peak areas or heights in replicate injections.

  • Failure to meet system suitability requirements for resolution.

A logical workflow for troubleshooting HPLC issues is presented below.

start Problem Observed: Co-eluting Peaks peak_purity Assess Peak Purity (DAD/MS) start->peak_purity is_pure Is Peak Pure? peak_purity->is_pure coelution_confirmed Co-elution Confirmed is_pure->coelution_confirmed No poor_shape Address Poor Peak Shape (e.g., tailing, fronting) is_pure->poor_shape Yes optimize_method Optimize Existing Method coelution_confirmed->optimize_method change_method Change Separation Mechanism coelution_confirmed->change_method resolution_achieved Resolution Achieved optimize_method->resolution_achieved change_method->resolution_achieved

Caption: Troubleshooting workflow for co-eluting peaks.

Strategy 1: Mobile Phase Optimization

Adjusting the mobile phase is often the simplest and quickest way to improve resolution.[7]

ParameterRecommended ActionExpected Outcome
Organic Modifier Ratio Adjust the percentage of the organic solvent (e.g., acetonitrile, methanol). For reversed-phase, decreasing the organic content will increase retention times and may improve separation.[8]Alteration of retention times and selectivity.
pH of the Aqueous Phase For ionizable compounds, small changes in pH can significantly affect retention and selectivity.[8] Adjust the pH to be at least 2 units away from the pKa of the analyte and impurities.Improved peak shape and potential resolution of co-eluting peaks.
Buffer Concentration Ensure the buffer concentration is adequate (typically 10-50 mM) to control the pH and provide consistent chromatography.[6]Stable retention times and improved peak symmetry.
Type of Organic Modifier Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.Changes in elution order and resolution.
Ion-Pairing Reagents For highly polar and ionic compounds, adding an ion-pairing reagent to the mobile phase can improve retention and resolution.[4]Increased retention and enhanced separation of ionic analytes.
Strategy 2: Stationary Phase and Column Parameter Adjustments

If mobile phase optimization is insufficient, changing the stationary phase or column parameters can provide the necessary change in selectivity.[2][7]

ParameterRecommended ActionExpected Outcome
Stationary Phase Chemistry Switch to a column with a different stationary phase (e.g., from C18 to Phenyl, Cyano, or a polar-embedded phase).[2][5]Significant changes in selectivity and resolution.
Column Dimensions Using a longer column can increase the number of theoretical plates (N), leading to better efficiency and resolution.[7]Improved separation of closely eluting peaks.
Particle Size Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and can resolve difficult peak pairs.[7]Sharper peaks and improved resolution.
Column Temperature Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity.Changes in retention times and potential improvement in resolution.

The following decision tree can guide the method development process for resolving co-eluting impurities.

start Co-elution Observed mobile_phase Modify Mobile Phase (pH, Organic Solvent %) start->mobile_phase resolution_ok1 Resolution Adequate? mobile_phase->resolution_ok1 change_solvent Change Organic Solvent (ACN to MeOH or vice versa) resolution_ok1->change_solvent No end Method Optimized resolution_ok1->end Yes resolution_ok2 Resolution Adequate? change_solvent->resolution_ok2 change_column Change Stationary Phase (e.g., C18 to Phenyl) resolution_ok2->change_column No resolution_ok2->end Yes resolution_ok3 Resolution Adequate? change_column->resolution_ok3 resolution_ok3->end Yes further_dev Further Method Development Required resolution_ok3->further_dev No

Caption: Decision tree for HPLC method development.

Experimental Protocols

Protocol 1: Starting HPLC Method for this compound

This protocol provides a starting point for the analysis. Optimization will likely be required.

HPLC System and Conditions:

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm (or a polar-embedded equivalent)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
31
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask with the initial mobile phase composition (95% A, 5% B) to create a stock solution. Perform serial dilutions as needed.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a known concentration.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (initial mobile phase) to ensure the system is clean.

  • Inject the prepared standards and samples.

  • Identify and integrate the peaks of interest.

Protocol 2: Peak Purity Assessment using a PDA Detector

This protocol outlines the steps for assessing peak purity to confirm or rule out co-elution.[2]

Instrument Setup:

  • Equilibrate the HPLC system with the developed method until a stable baseline is achieved.

  • Set the PDA detector to acquire data across a relevant UV range (e.g., 200-400 nm).

Analysis:

  • Inject a blank solution to ensure there are no interfering peaks.

  • Inject the sample containing the peak of interest.

  • Using the chromatography data system software, perform a peak purity analysis on the main peak. The software will compare the spectra at different points across the peak and provide a purity angle and purity threshold. A purity angle greater than the threshold suggests peak impurity.

By following these troubleshooting guides and protocols, researchers can systematically address the challenge of co-eluting impurities in the HPLC analysis of this compound, leading to more accurate and reliable analytical results.

References

Technical Support Center: Enhancing the Long-Term Stability of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of this compound can be influenced by several factors, including temperature, humidity, light, and pH (if in solution). As a hygroscopic organic acid containing a piperazine moiety, it is susceptible to degradation through hydrolysis and oxidation.[1][2]

Q2: What are the recommended general storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a cool, dry place, protected from light.[3] It is crucial to store it in a tightly sealed, airtight container to prevent moisture absorption, as the compound is hygroscopic.[1][2] For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidation.

Q3: My compound shows signs of degradation (e.g., discoloration, clumping). What could be the cause and how can I prevent it?

A3: Discoloration can be an indicator of oxidative or photolytic degradation, while clumping suggests moisture uptake by the hygroscopic solid.[1] To prevent this, ensure the compound is stored in a light-resistant, airtight container in a desiccated environment. Using desiccant packets inside the secondary container can help maintain a low-humidity environment.[1]

Q4: What is the most likely degradation pathway for this compound in an aqueous solution?

A4: The most probable degradation pathway in an aqueous solution is the hydrolysis of the amide bond, yielding succinic acid and 1-methylpiperazine. This reaction is often catalyzed by acidic or basic conditions.[4] Oxidation of the piperazine ring is another potential degradation route.

Q5: What is the optimal pH for storing solutions of this compound?

Troubleshooting Guides

Issue 1: Loss of Potency or Purity in Solid State
Symptom Potential Cause Troubleshooting Steps & Solutions
Gradual decrease in purity over time as determined by HPLC.Moisture Absorption (Hygroscopicity): The carboxylic acid and piperazine moieties can attract water, which may facilitate solid-state degradation.[1][2]1. Verify Storage Container: Ensure the container is airtight and properly sealed. 2. Use a Desiccator: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate). 3. Repackaging: If the original packaging is compromised, transfer the compound to a new, dry, airtight container, preferably under an inert atmosphere.
Oxidation: The piperazine ring can be susceptible to oxidation, especially in the presence of air and light.1. Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon. 2. Light Protection: Use amber-colored vials or store the container in a dark place.
Thermal Degradation: Although piperazine derivatives are generally thermally stable, elevated temperatures can accelerate degradation.[5]1. Controlled Room Temperature: Store at a consistent, controlled room temperature (15-25°C).[1] 2. Refrigeration: For enhanced stability, consider storing at refrigerated temperatures (2-8°C), ensuring the container is well-sealed to prevent condensation upon removal.
Issue 2: Instability in Aqueous Formulations
Symptom Potential Cause Troubleshooting Steps & Solutions
Rapid degradation observed in solution.Hydrolysis: The amide bond is susceptible to cleavage, especially at non-neutral pH.[4]1. pH Optimization: Conduct a pH-stability study by preparing solutions in a range of buffers (e.g., pH 3 to 9) and monitoring the purity over time to identify the pH of maximum stability. 2. Buffer Selection: Use buffers with minimal catalytic effects. Phosphate and citrate buffers are common starting points.
Appearance of new peaks in the chromatogram.Formation of Degradation Products: Likely due to hydrolysis or oxidation.1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. 2. Peak Identification: Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify the degradation products.[4] Knowing the degradants helps in understanding the degradation pathway.
Oxidative Degradation: Dissolved oxygen in the solvent can lead to oxidation of the piperazine moiety.[6][7]1. Degas Solvents: Use de-gassed solvents for preparing solutions. 2. Antioxidants: Consider the addition of antioxidants to the formulation, if compatible with the intended use. 3. Inert Atmosphere: Prepare and store solutions under an inert atmosphere.

Data Presentation

Table 1: Summary of Stability Considerations for this compound

Condition Potential Stress Factor Likely Degradation Pathway Recommended Mitigation Strategy
Solid State High HumidityHydrolysisStore in a desiccator with an airtight seal.[1][2]
Elevated TemperatureThermal DecompositionStore at controlled room temperature (15-25°C) or refrigerated (2-8°C).[1][5]
Light ExposurePhotodegradationStore in light-resistant containers.
Oxygen (Air)OxidationStore under an inert atmosphere (e.g., nitrogen).
Aqueous Solution Acidic pH (<6)Acid-catalyzed HydrolysisBuffer solution to a neutral pH (to be determined experimentally).
Alkaline pH (>8)Base-catalyzed HydrolysisBuffer solution to a neutral pH (to be determined experimentally).
Presence of OxidantsOxidationUse de-gassed solvents and consider adding antioxidants.[6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound and a solution at 70°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from any degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water. The pH can be adjusted to optimize the peak shape of the basic piperazine moiety.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Begin with a gradient program to ensure the elution of both the polar degradation products and the parent compound. A typical starting gradient could be 5% to 95% organic phase over 20-30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to check for peak purity. A wavelength maximum of the parent compound should be used for quantification.

  • Method Optimization: Inject the stressed samples from the forced degradation study. Adjust the mobile phase composition, pH, and gradient to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

G Experimental Workflow for Stability Assessment cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Stability Testing cluster_3 Data Analysis & Reporting Acid Acid Hydrolysis HPLC_Dev Develop Stability-Indicating HPLC Method Acid->HPLC_Dev Base Base Hydrolysis Base->HPLC_Dev Oxidation Oxidation Oxidation->HPLC_Dev Thermal Thermal Stress Thermal->HPLC_Dev Photo Photostability Photo->HPLC_Dev HPLC_Val Validate HPLC Method HPLC_Dev->HPLC_Val Analyze Analyze Samples at Time Points HPLC_Val->Analyze LT_Storage Long-Term Storage (e.g., 25°C/60% RH) LT_Storage->Analyze Accel_Storage Accelerated Storage (e.g., 40°C/75% RH) Accel_Storage->Analyze Report Determine Shelf-life & Storage Conditions Analyze->Report

Caption: Workflow for assessing the stability of a pharmaceutical compound.

G Potential Degradation Pathways cluster_0 Hydrolysis cluster_1 Oxidation Parent 4-(4-Methylpiperazin-1-yl) -4-oxobutanoic acid Succinic_Acid Succinic Acid Parent->Succinic_Acid H₂O / H⁺ or OH⁻ Methylpiperazine 1-Methylpiperazine Parent->Methylpiperazine H₂O / H⁺ or OH⁻ N_Oxide Piperazine N-Oxide Derivative Parent->N_Oxide [O] Ring_Opened Ring-Opened Products Parent->Ring_Opened [O]

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Refining Purification Techniques for 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from the starting materials and side reactions. These typically include:

  • Unreacted 1-methylpiperazine: A basic and water-soluble starting material.

  • Succinic acid: Formed from the hydrolysis of the succinic anhydride starting material.

  • Residual Solvents: Organic solvents used during the reaction or initial work-up.

Q2: How can I remove unreacted 1-methylpiperazine from my crude product?

A2: Unreacted 1-methylpiperazine, being a basic compound, can be effectively removed using an acid-base extraction. By dissolving the crude product in an organic solvent and washing with a dilute acidic solution (e.g., 1M HCl), the basic 1-methylpiperazine will be protonated and move into the aqueous layer, while your desired carboxylic acid product remains in the organic layer.

Q3: My final product is an oil and will not crystallize. What could be the issue?

A3: The presence of impurities is a common reason for the failure of a compound to crystallize. Even small amounts of residual starting materials or solvents can disrupt the crystal lattice formation. It is also possible that the product is hygroscopic and has absorbed water from the atmosphere. Ensure your crude product is thoroughly dried and consider further purification by column chromatography to remove persistent impurities.

Q4: What is the best solvent system for the recrystallization of this compound?

A4: The ideal solvent for recrystallization is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, polar protic solvents such as isopropanol, ethanol, or a mixture of ethanol and water are good starting points. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture.

Q5: I am seeing tailing of my product spot on a silica gel TLC plate. How can I resolve this?

A5: Tailing of basic compounds on silica gel TLC is a common issue due to the interaction between the basic amine group of your compound and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase. For example, a mobile phase of dichloromethane:methanol with 0.5-1% triethylamine can often lead to sharper spots.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Low Yield After Acid-Base Extraction
Possible Cause Solution
Incomplete precipitation of the product. After acidifying the basic aqueous extract, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate. Cool the solution in an ice bath for at least 30 minutes to maximize precipitation.
Product is somewhat soluble in the aqueous layer. If the product has some water solubility, after filtration, you can extract the acidic aqueous filtrate with an organic solvent like ethyl acetate or dichloromethane to recover any dissolved product.
Emulsion formation during extraction. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization
Possible Cause Solution
Presence of impurities. If the product oils out, it may be due to impurities. Try to redissolve the oil in a larger volume of hot solvent and cool slowly. If this fails, purify the material by column chromatography before attempting recrystallization again.
Cooling the solution too quickly. Rapid cooling can lead to the formation of an oil or very small crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Incorrect solvent system. The chosen solvent may not be ideal. Perform a small-scale solvent screen to find a solvent or solvent mixture that provides good crystals. Sometimes a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.
Problem 3: Co-elution of Impurities During Column Chromatography
Possible Cause Solution
Inappropriate mobile phase polarity. If impurities are co-eluting with your product, the polarity of the eluent may be too high. Optimize the solvent system using TLC first. A common mobile phase for this type of compound is a gradient of methanol in dichloromethane with a small percentage of triethylamine or ammonium hydroxide to prevent tailing.
Column overloading. Overloading the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Poorly packed column. An unevenly packed column will result in band broadening and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (10 mL per 1 g of crude material).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to remove any acidic impurities like succinic acid. Drain the aqueous layer.

  • Acid Wash: Wash the organic layer with 1M HCl to remove basic impurities like unreacted 1-methylpiperazine. The desired product should remain in the organic layer.

  • Isolation of Product: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further Purification: The resulting solid can be further purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent (e.g., isopropanol, ethanol). Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point is a mixture of dichloromethane and methanol. Add a small amount of triethylamine (e.g., 0.5%) to the mobile phase to prevent tailing. The ideal Rf value for the product should be between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table provides estimated parameters for the purification of 10g of crude this compound. These values should be optimized for your specific experimental conditions.

Purification Step Parameter Typical Value Expected Purity Expected Yield
Acid-Base Extraction Organic Solvent Volume100 mL Ethyl Acetate>90%>95%
Aqueous Wash (Base)2 x 50 mL sat. NaHCO₃
Aqueous Wash (Acid)2 x 50 mL 1M HCl
Recrystallization SolventIsopropanol>98%80-90%
Solvent VolumeApprox. 50-100 mL
Column Chromatography Stationary PhaseSilica Gel (200g)>99%70-85%
Mobile PhaseGradient: 0-10% Methanol in Dichloromethane + 0.5% Triethylamine

Visualizations

experimental_workflow crude Crude Product abe Acid-Base Extraction crude->abe Initial Cleanup recryst Recrystallization abe->recryst Purity > 90% col_chrom Column Chromatography abe->col_chrom Purity < 90% or oily product pure_prod Pure Product recryst->pure_prod col_chrom->pure_prod

Caption: General purification workflow for this compound.

troubleshooting_workflow start Purification Issue low_yield Low Yield? start->low_yield oily_prod Oily Product? low_yield->oily_prod No check_ph Check pH of Aqueous Layer Extract Aqueous Layer low_yield->check_ph Yes impure_prod Impure Product? oily_prod->impure_prod No slow_cool Cool Slowly Re-screen Solvents oily_prod->slow_cool Yes optimize_chrom Optimize Mobile Phase Check Column Loading impure_prod->optimize_chrom Yes run_column Perform Column Chromatography slow_cool->run_column Still Oily

Caption: Troubleshooting decision tree for common purification challenges.

"mitigating side reactions in the synthesis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and to provide clear, actionable guidance.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, primarily through the reaction of N-methylpiperazine with succinic anhydride.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions

Possible CauseRecommended ActionExpected Outcome
Incomplete Reaction - Increase reaction time. Monitor reaction progress using TLC or HPLC. - Gradually increase the reaction temperature. Be cautious as higher temperatures can promote side reactions.Drive the reaction to completion, thereby increasing the product yield.
Sub-optimal Solvent - The polarity of the solvent can significantly affect the reaction rate. Test a range of aprotic solvents with varying polarities such as Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethylformamide (DMF).An optimal solvent will facilitate the interaction between the reactants, leading to a higher yield.
Hydrolysis of Succinic Anhydride - Ensure all reactants and solvents are anhydrous. Use freshly dried solvents and handle succinic anhydride in a dry environment (e.g., under an inert atmosphere).Minimizes the formation of succinic acid, a common byproduct that consumes the anhydride and complicates purification.
Incorrect Stoichiometry - Use a slight excess (1.05-1.1 equivalents) of N-methylpiperazine to ensure the complete consumption of succinic anhydride.Maximizes the conversion of the limiting reagent (succinic anhydride) to the desired product.
Problem 2: Presence of Significant Impurities in the Crude Product

Common Impurities and Mitigation Strategies

ImpurityIdentificationMitigation Strategy
Succinic Acid Appears as a distinct spot on TLC (more polar than the product) or a separate peak in HPLC. Can be confirmed by comparing with a standard.As mentioned above, use anhydrous conditions to prevent the hydrolysis of succinic anhydride.
Di-acylated Product (1,4-bis(1,4-dioxobutane) N-methylpiperazine) This byproduct is less polar than the desired product and will have a higher molecular weight, detectable by MS.Use a controlled stoichiometry with a slight excess of N-methylpiperazine. Adding succinic anhydride slowly to the N-methylpiperazine solution can also minimize this side reaction.
Unreacted N-methylpiperazine Can be detected by TLC or GC-MS. It is a basic compound and can be removed with an acidic wash during workup.Ensure the reaction goes to completion or use a slight excess of succinic anhydride if the di-acylated product is not a major concern.
Polymeric Byproducts May appear as baseline noise or broad, unresolved peaks in HPLC, or as an insoluble residue.Avoid high reaction temperatures for extended periods. Use of more dilute reaction conditions may also help.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the reaction between N-methylpiperazine and succinic anhydride?

A1: The choice of solvent can influence both the reaction rate and the product purity. Aprotic solvents are generally preferred to avoid hydrolysis of the succinic anhydride. Dichloromethane (DCM) and acetonitrile (ACN) are commonly used and often provide a good balance of solubility for the reactants and a clean reaction profile. For less reactive derivatives, a more polar aprotic solvent like DMF might be necessary, but care should be taken as it can be more difficult to remove during workup.

Q2: At what temperature should I run the reaction?

A2: This reaction is typically exothermic and can often proceed at room temperature. Starting the reaction at 0 °C and allowing it to warm to room temperature is a common strategy to control the initial exotherm. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. However, be aware that higher temperatures may increase the formation of byproducts such as the di-acylated product or polymers.

Q3: How can I effectively purify the final product?

A3: Purification can typically be achieved by crystallization or column chromatography.

  • Crystallization: this compound is often a crystalline solid. It can be recrystallized from solvents like ethanol, isopropanol, or mixtures of ethanol and water.

  • Acid-Base Extraction: An initial workup with an acidic wash (e.g., dilute HCl) can remove unreacted N-methylpiperazine. The product, being a carboxylic acid, can then be extracted into a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer.

  • Column Chromatography: If crystallization is not effective, silica gel chromatography can be used. A mobile phase consisting of a mixture of dichloromethane and methanol, often with a small amount of acetic acid to improve peak shape, is a good starting point.

Q4: I am observing a second product with a mass corresponding to the addition of two equivalents of N-methylpiperazine to one succinic anhydride. How can I avoid this?

A4: This byproduct is likely the bis-amide formed from the reaction of both carbonyl groups of succinic anhydride with N-methylpiperazine. This is less common in the initial ring-opening reaction but can occur if the reaction conditions are harsh or if a coupling agent is used to form a di-amide derivative. To favor the mono-amidation, ensure a 1:1 or slight excess of the amine stoichiometry and avoid prolonged heating.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol provides a general method for the synthesis. Optimization of solvent, temperature, and reaction time may be necessary for specific derivatives.

Materials:

  • N-methylpiperazine

  • Succinic anhydride

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylpiperazine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add succinic anhydride (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1 with 0.5% acetic acid).

  • Once the reaction is complete (disappearance of the limiting reagent), concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • The crude product can be purified by trituration with diethyl ether, followed by filtration to yield a white solid.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield (Illustrative)

SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
Dichloromethane2569298
Acetonitrile2568897
Tetrahydrofuran2588596
Dimethylformamide2549595
Toluene50127590

Note: The data in this table is illustrative and intended to show the potential impact of solvent choice. Actual results may vary.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_impurities Are there significant impurities? check_completion->check_impurities Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Gently Increase Temperature incomplete->increase_temp optimize_solvent Optimize Solvent incomplete->optimize_solvent end Improved Yield increase_time->end increase_temp->end optimize_solvent->end hydrolysis Succinic Acid Present? (Check with standard) check_impurities->hydrolysis Yes purification Purification Issues check_impurities->purification No anhydrous Use Anhydrous Conditions hydrolysis->anhydrous Yes diacylation Di-acylated Product Present? hydrolysis->diacylation No anhydrous->end stoichiometry Adjust Stoichiometry (Slight excess of amine) diacylation->stoichiometry Yes diacylation->purification No stoichiometry->end recrystallize Recrystallize from a different solvent system purification->recrystallize chromatography Perform Column Chromatography purification->chromatography recrystallize->end chromatography->end SignalingPathways cluster_drug Piperazine Derivative cluster_receptors CNS Receptors cluster_pathways Downstream Signaling Cascades cluster_cellular_response Cellular Response Drug 4-(4-Methylpiperazin-1-yl)- 4-oxobutanoic acid Derivative Serotonin_R Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Drug->Serotonin_R Dopamine_R Dopamine Receptors (e.g., D2) Drug->Dopamine_R MAPK_pathway MAPK/ERK Pathway Serotonin_R->MAPK_pathway cAMP_pathway cAMP Pathway Dopamine_R->cAMP_pathway Gene_Expression Altered Gene Expression MAPK_pathway->Gene_Expression Neuronal_Activity Modulation of Neuronal Activity cAMP_pathway->Neuronal_Activity Gene_Expression->Neuronal_Activity

Technical Support Center: Improving the Oral Bioavailability of Compounds Based on the 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of compounds derived from the 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid scaffold.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this scaffold?

A1: The primary challenges stem from the scaffold's key functional groups: the carboxylic acid and the methylpiperazine moiety.

  • Carboxylic Acid: This group is typically ionized at physiological pH, which increases hydrophilicity and can limit passive diffusion across the intestinal membrane.[1] While beneficial for solubility, high polarity can impede bioavailability.[2]

  • Piperazine Moiety: The piperazine ring can be susceptible to metabolism.[3][4] Furthermore, piperazine-containing structures can be substrates for intestinal efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the lumen, reducing net absorption.[5]

  • Poor Solubility: Depending on the overall structure of the derivative, the compound may still exhibit poor aqueous solubility, which is a common hurdle for many new chemical entities.[6][7]

Q2: What are the initial steps to assess the bioavailability of my compound?

A2: A stepwise approach is recommended. Start with fundamental in vitro assessments before moving to in vivo studies.

  • Physicochemical Characterization: Determine aqueous solubility at different pH values, pKa, and lipophilicity (LogP/LogD).

  • In Vitro Permeability: Use a Caco-2 permeability assay to evaluate the compound's ability to cross the intestinal epithelium and to identify if it is a substrate of efflux transporters like P-gp.

  • Metabolic Stability: Assess the compound's stability using human and rodent liver microsomes to predict its susceptibility to first-pass metabolism.[8][9]

  • In Vivo Pharmacokinetics: If in vitro data is promising, conduct a pilot pharmacokinetic study in an animal model (e.g., rat) to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability (F%).

Q3: What is a prodrug strategy and how can it be applied to this scaffold?

A3: A prodrug is an inactive or less active compound that is metabolized (converted) into the active parent drug in the body.[] For this scaffold, the most common prodrug approach is the esterification of the carboxylic acid group.[1][11] This masks the polar, ionizable group, increasing lipophilicity and enhancing the molecule's ability to cross the intestinal membrane.[11] Once absorbed, endogenous esterase enzymes hydrolyze the ester, releasing the active carboxylic acid drug into systemic circulation.[][11]

Section 2: Troubleshooting Guides

Scenario 1: My compound has good aqueous solubility but shows very low permeability in the Caco-2 assay.

  • Question: Why is my soluble compound not crossing the Caco-2 monolayer?

  • Possible Cause: The compound is likely a substrate for intestinal efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12] These transporters are present on the apical side of Caco-2 cells and actively pump substrates back into the donor compartment, resulting in poor net absorption.

  • Troubleshooting Steps:

    • Conduct a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (B-to-A permeability / A-to-B permeability) greater than 2 is a strong indicator of active efflux.

    • Use P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or piperine).[5] A significant increase in A-to-B permeability or a reduction in the efflux ratio confirms P-gp involvement.

    • Structural Modification: Consider scaffold hopping or modifying the structure to reduce its affinity for efflux transporters.[13]

    • Formulation with Inhibitors: Formulate the compound with excipients that have P-gp inhibitory properties.[5]

Scenario 2: My compound shows good in vitro permeability but has very low bioavailability in vivo.

  • Question: If my compound can cross the intestinal barrier, why is it not reaching systemic circulation?

  • Possible Cause: The compound is likely undergoing extensive first-pass metabolism in the gut wall or the liver.[9] The piperazine ring and other parts of the molecule can be sites for oxidative metabolism by cytochrome P450 enzymes.[3]

  • Troubleshooting Steps:

    • Perform a Metabolic Stability Assay: Incubate the compound with liver microsomes (human, rat) and measure the rate of its disappearance over time to calculate its intrinsic clearance.[8][9] A short half-life indicates high metabolic instability.[8]

    • Identify Metabolites: Use techniques like LC-MS/MS to identify the metabolites formed during the microsomal assay. This will reveal the "metabolic soft spots" on the molecule.

    • Structural Modification: Modify the metabolically liable sites. For example, introducing a fluorine atom or replacing a metabolically unstable group with a more stable isostere can block metabolism at that position.[13]

    • Prodrug Approach: Design a prodrug that masks the metabolic soft spot, allowing the compound to be absorbed before the site is exposed to metabolic enzymes.[]

Scenario 3: My compound is poorly soluble and has low permeability.

  • Question: How can I address both solubility and permeability issues simultaneously?

  • Possible Cause: The compound falls into Biopharmaceutics Classification System (BCS) Class IV. These are the most challenging compounds for oral delivery.[6]

  • Troubleshooting Steps:

    • Advanced Formulation Strategies: These are often the most effective approaches.

      • Lipid-Based Formulations (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in a lipid/surfactant mixture.[6][14] Upon dilution in the gut, they form fine emulsions, increasing the surface area for dissolution and absorption.[15] LBDDS can also enhance lymphatic transport, bypassing first-pass metabolism.[16]

      • Amorphous Solid Dispersions: Dispersing the drug in its high-energy amorphous state within a polymer matrix can significantly improve its dissolution rate and apparent solubility.[16][17]

      • Nanonization: Reducing the particle size of the drug to the nanometer range (nanocrystals) increases the surface area-to-volume ratio, leading to a faster dissolution rate.[15][18]

    • Prodrug Strategy: An ester prodrug can simultaneously improve permeability by increasing lipophilicity.[1] The resulting prodrug may also have improved solubility in lipid-based formulations.

Section 3: Data & Protocols

Data Presentation

The following tables provide illustrative data on how different strategies can impact the pharmacokinetic parameters of piperazine-based compounds.

Table 1: Effect of Formulation Strategy on Oral Bioavailability (Illustrative Data)

Formulation StrategyCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Bioavailability (F%)
Aqueous Suspension552.02755%
Micronized Suspension1101.560511%
Solid Dispersion3501.0210038%
SEDDS Formulation4801.0297654%

Table 2: Impact of Structural Modification on Metabolic Stability (Illustrative Data)

CompoundStructural ModificationHalf-Life (t½) in Human Liver Microsomes (min)
Lead Compound-18
Analog 7Replacement of labile group with hydroxyacetimidamide[8]> 60
Analog 8Isosteric replacement of labile group[8]> 60
Analog 20aReplacement of piperazine with piperidine[3]75
Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated monolayer with stable transepithelial electrical resistance (TEER) is formed.

  • Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • A-to-B Permeability: Add the test compound (e.g., at 10 µM) in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • B-to-A Permeability: In a separate set of wells, add the test compound to the basolateral (B) side and fresh HBSS to the apical (A) side.

  • Sampling: Incubate at 37°C. Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Protocol 2: Liver Microsomal Stability Assay

  • Reagents: Pooled liver microsomes (human or animal), NADPH regenerating system, test compound stock solution, and termination solution (e.g., cold acetonitrile).

  • Incubation Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), microsomes, and the test compound (final concentration typically 1 µM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction in each aliquot by adding the cold termination solution.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of the remaining compound against time. The slope of the line is used to calculate the in vitro half-life (t½).

Section 4: Visual Guides

G start Start: Poor Oral Bioavailability Observed solubility Assess Solubility (pH 1.2, 6.8, 7.4) start->solubility permeability Assess Permeability (e.g., Caco-2 Assay) start->permeability metabolism Assess Metabolic Stability (Liver Microsomes) start->metabolism sol_low Problem: Low Solubility solubility->sol_low perm_low Problem: Low Permeability (High Efflux?) permeability->perm_low met_low Problem: Low Stability (High Clearance?) metabolism->met_low sol_strat Strategy: - Particle Size Reduction - Solid Dispersion - Lipid Formulation (SEDDS) sol_low->sol_strat perm_strat Strategy: - Prodrug (Ester) - P-gp Inhibitor Co-dosing - Structural Modification perm_low->perm_strat met_strat Strategy: - Structural Modification (Block Metabolism) - Prodrug Approach met_low->met_strat retest Re-evaluate In Vivo Pharmacokinetics sol_strat->retest perm_strat->retest met_strat->retest

Caption: Workflow for troubleshooting poor oral bioavailability.

G cluster_cell Intestinal Epithelial Cell (Enterocyte) pgp P-glycoprotein (P-gp) Efflux Pump drug_out Drug pgp:port->drug_out Active Efflux adp ADP + Pi lumen Intestinal Lumen (High Drug Conc.) blood Bloodstream (Low Drug Conc.) drug_in Drug drug_in->pgp:port Passive Diffusion inhibitor P-gp Inhibitor inhibitor->pgp:port Blocks Efflux atp ATP atp->pgp:port

Caption: Mechanism of P-glycoprotein (P-gp) efflux at the intestinal barrier.

G prodrug Ester Prodrug (Lipophilic, Non-ionized) R-CO-OR' absorption Passive Diffusion Across Intestinal Membrane prodrug->absorption Increased Permeability hydrolysis Enzymatic Hydrolysis (Esterases in blood/liver) absorption->hydrolysis active_drug Active Drug (Carboxylic Acid, Ionized) R-COOH hydrolysis->active_drug Releases Parent Drug systemic Systemic Circulation active_drug->systemic

Caption: Ester prodrug strategy to enhance oral absorption.

References

Validation & Comparative

A Comparative Guide to the Validation of a New Analytical Method for 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comprehensive validation and comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid. This compound, a key intermediate or potential metabolite in pharmaceutical synthesis, requires a robust analytical method to ensure product quality and safety.

This new UPLC-MS/MS method is compared against two established analytical techniques: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. The validation of this new method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5]

Performance Comparison of Analytical Methods

The selection of an optimal analytical technique hinges on a variety of factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. The following tables summarize the performance characteristics of the new UPLC-MS/MS method in comparison to traditional HPLC-UV and GC-MS methods for the analysis of this compound.

Table 1: Linearity and Range

ParameterNew UPLC-MS/MS MethodHPLC-UV MethodGC-MS Method (with Derivatization)
Linearity (R²) > 0.999> 0.998> 0.997
Range (µg/mL) 0.01 - 101.0 - 1000.1 - 50

Table 2: Accuracy and Precision

ParameterNew UPLC-MS/MS MethodHPLC-UV MethodGC-MS Method (with Derivatization)
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%95.3 - 104.1%
Precision (%RSD) < 2.0%< 3.0%< 5.0%

Table 3: Sensitivity and Specificity

ParameterNew UPLC-MS/MS MethodHPLC-UV MethodGC-MS Method (with Derivatization)
Limit of Detection (LOD) 0.003 µg/mL0.3 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.01 µg/mL1.0 µg/mL0.1 µg/mL
Specificity High (Mass-based)ModerateHigh (Mass-based)

Experimental Protocols

Detailed methodologies for the three compared analytical techniques are provided below.

New UPLC-MS/MS Method

This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification.

  • Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient : 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • MS Detection : Positive ESI mode.

  • MRM Transitions : Precursor ion > Product ion 1, Product ion 2.

  • Sample Preparation : Dissolve 10 mg of the sample in 10 mL of 50:50 water/acetonitrile. Dilute further with the mobile phase to fall within the calibration range.

HPLC-UV Method

A robust and widely accessible method suitable for routine analysis where high sensitivity is not a primary requirement.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[6][7][8]

  • Mobile Phase : Isocratic elution with a mixture of 0.05M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (80:20 v/v).[6][7][8]

  • Flow Rate : 1.0 mL/min.[6][7][8]

  • Detection Wavelength : 210 nm.[6][7][8]

  • Column Temperature : 30°C.

  • Sample Preparation : Dissolve 25 mg of the sample in 25 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method (with Derivatization)

This method is employed for volatile compounds, and for non-volatile analytes like the target compound, a derivatization step is necessary.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Agent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol :

    • Evaporate 1 mL of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of acetonitrile.

    • Seal the vial and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program : Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detection : Electron Ionization (EI) mode.

  • Sample Preparation : Dissolve 10 mg of the sample in 10 mL of a suitable solvent (e.g., methanol).

Visualizing the Workflow

To better illustrate the procedural steps, the following diagrams outline the analytical workflows.

G cluster_UPLC_MSMS New UPLC-MS/MS Method Workflow A Sample Preparation (Dissolution & Dilution) B UPLC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D Tandem MS Detection (MRM) C->D E Data Analysis (Quantification) D->E

Caption: Workflow for the new UPLC-MS/MS analytical method.

G cluster_Comparison Comparison of Analytical Methodologies cluster_HPLC HPLC-UV cluster_GCMS GC-MS cluster_UPLCMSMS New UPLC-MS/MS H1 Sample Preparation (Dissolution & Filtration) H2 Isocratic Separation H1->H2 H3 UV Detection H2->H3 G1 Derivatization (BSTFA) G2 GC Separation G1->G2 G3 MS Detection G2->G3 U1 Direct Injection U2 Gradient Separation U1->U2 U3 Tandem MS Detection U2->U3

Caption: High-level comparison of the three analytical workflows.

References

Comparative Analysis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring is a prevalent structural motif in medicinal chemistry, integral to the design of numerous drugs due to its favorable physicochemical and pharmacokinetic properties.[1] Its ability to be readily functionalized allows for the fine-tuning of a compound's biological activity, solubility, and metabolic stability.[1][2] This guide focuses on 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid, a simple piperazine derivative, and its analogs, providing a basis for their potential evaluation as therapeutic agents.

Physicochemical Properties: A Comparative Overview

The substitution on the N4-position of the piperazine ring can significantly influence the molecule's properties, such as its basicity (pKa) and lipophilicity (logP), which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Below is a table comparing the parent piperazine scaffold with a related analog to illustrate these potential differences.

Compound/AnalogStructurepKa1pKa2clogPAqueous Solubility
Piperazine 9.735.35-1.50Freely soluble
This compound Data not availableData not availableData not availableData not available
4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid Data not availableData not availableData not availableData not available
4-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid Data not availableData not availableData not availableData not available
4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid Data not availableData not availableData not availableData not available

Note: Specific experimental data for the listed butanoic acid derivatives are not available in published literature. The data for piperazine is provided for reference.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its analogs, a series of in vitro assays are typically employed. A primary focus in the evaluation of novel chemical entities is their potential as anticancer agents. The following are detailed protocols for key experiments to determine the cytotoxic activity of these compounds.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[1][3][4]

Materials:

  • 96-well microplates

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. A vehicle control (e.g., DMSO) should be included.[1]

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[1][4]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.[1]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the initial screening of novel compounds for potential anticancer activity.

G cluster_0 In Vitro Screening cluster_1 Lead Identification start Test Compounds (this compound and analogs) cell_culture Cancer Cell Lines (e.g., A549, MCF-7, HCT-116) start->cell_culture Introduction to treatment Compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay After 24-72h incubation data_analysis Data Analysis (Calculate IC50 values) viability_assay->data_analysis comparison Comparative Analysis of Potency data_analysis->comparison lead_identification Identify Lead Compound(s) comparison->lead_identification further_studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) lead_identification->further_studies

General experimental workflow for anticancer drug screening.

Conclusion

While specific experimental data for this compound and its direct analogs are not currently available, the established importance of the piperazine scaffold in drug discovery warrants their investigation. The provided experimental protocols and workflow offer a standardized approach for the systematic evaluation of these compounds. Such studies would be crucial in determining their potential cytotoxic effects and elucidating their structure-activity relationships, thereby guiding future drug development efforts.

References

"evaluating the in vitro efficacy of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid versus known inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Efficacy of Factor XIa Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of known inhibitors of coagulation Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation. While direct in vitro efficacy data for the novel FXIa inhibitor synthesized from 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid is not publicly available, this document serves as a valuable resource by presenting data on established FXIa inhibitors, detailing relevant experimental protocols, and illustrating the associated biological pathway and experimental workflows.

The compound this compound has been identified as a key intermediate in the synthesis of a novel FXIa inhibitor, specifically (S, E)-4-(2-(3-(3-chloro-2-fluoro-6-(1H-tetrazol-1-yl)phenyl)acrylamido)-4-(4-methylpiperazin-1-yl)-4-oxobutanamido)benzoic acid, as detailed in patent CN113943259A. This emerging class of anticoagulants holds promise for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional therapies.

Quantitative Data Summary of Known Factor XIa Inhibitors

The following table summarizes the in vitro potency of several well-characterized FXIa inhibitors. This data provides a benchmark for evaluating novel compounds.

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)Selectivity vs. ThrombinSelectivity vs. FXa
Milvexian (BMS-986177) Factor XIaEnzyme Inhibition0.11->10,000-fold>1,000-fold
Abelacimab (MAA868) Factor XI/XIaAntibody Binding--Highly SelectiveHighly Selective
Osocimab (BAY 1213790) Factor XIaAntibody Binding--Highly SelectiveHighly Selective

Note: Data for Milvexian is from enzyme inhibition assays[1]. Abelacimab and Osocimab are monoclonal antibodies, and their potency is often characterized by binding affinity and functional assays rather than traditional Kᵢ or IC₅₀ values against the isolated enzyme.

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the accurate evaluation and comparison of FXIa inhibitors.

Factor XIa Chromogenic Substrate Assay

This assay directly measures the enzymatic activity of FXIa and its inhibition by a test compound.

Materials:

  • Purified human Factor XIa

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

  • Test compound and vehicle control (e.g., DMSO)

  • 96-well microplate and reader

Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a fixed volume of the test compound dilutions or vehicle control to the wells of a 96-well plate.

  • Add a solution of human FXIa (final concentration ~1 nM) to all wells except for the no-enzyme control.

  • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the chromogenic substrate (final concentration ~0.5 mM).

  • Immediately measure the change in absorbance at 405 nm over time in kinetic mode at 37°C.

  • The rate of substrate hydrolysis is proportional to the FXIa activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control to determine the IC₅₀ value.[2]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the effect of an inhibitor on the intrinsic and common pathways of the coagulation cascade in plasma.[3][4][5][6]

Materials:

  • Citrated human plasma

  • aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

  • Calcium chloride (CaCl₂) solution (e.g., 25 mM)

  • Test compound and vehicle control

  • Coagulometer

Protocol:

  • Prepare serial dilutions of the test compound.

  • Pre-warm the human plasma, aPTT reagent, and CaCl₂ solution to 37°C.

  • In a coagulometer cuvette, mix a defined volume of human plasma with the test compound dilution or vehicle control.

  • Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).

  • Add the pre-warmed aPTT reagent and incubate for a further period (e.g., 3-5 minutes) at 37°C.

  • Initiate clotting by adding the pre-warmed CaCl₂ solution.

  • The coagulometer will automatically measure the time to clot formation in seconds.

  • The concentration of the inhibitor that doubles the clotting time compared to the vehicle control is often reported.[2]

Visualizations

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the intrinsic, extrinsic, and common pathways of the blood coagulation cascade, highlighting the position of Factor XIa.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa TF Tissue Factor (TF) TF_VIIa TF-VIIa Complex TF->TF_VIIa VII VII VIIa VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin Experimental_Workflow cluster_workflow In Vitro FXIa Inhibitor Evaluation start Synthesize Novel FXIa Inhibitor enzymatic_assay FXIa Chromogenic Substrate Assay start->enzymatic_assay clotting_assay aPTT Assay start->clotting_assay data_analysis Data Analysis (IC50, aPTT doubling) enzymatic_assay->data_analysis clotting_assay->data_analysis selectivity_assay Selectivity Assays (vs. Thrombin, FXa, etc.) comparison Compare to Known Inhibitors selectivity_assay->comparison data_analysis->selectivity_assay

References

Comparative Analysis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid and Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data available for 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid and a selection of its structural analogs. The objective is to facilitate an evidence-based assessment of their potential therapeutic applications by presenting key performance metrics and detailed experimental methodologies.

Introduction

This compound is a heterocyclic compound featuring a piperazine moiety, a structural motif frequently found in biologically active molecules. The piperazine ring is a common pharmacophore in drug discovery, known to interact with various biological targets. This guide explores the existing, albeit limited, experimental data for the title compound and compares it with structurally related molecules that have been evaluated for various biological activities, including anticancer and enzyme inhibitory effects.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is provided below. This information is crucial for understanding its behavior in biological systems and for designing further experiments.

PropertyValueReference
CAS Number 72547-44-5[1]
Molecular Formula C9H16N2O3[1]
Molecular Weight 200.23 g/mol [1]
Purity Typically ≥97%[1]

Synthesis and Characterization

General Synthetic Approach:

A plausible synthetic route to this compound would involve the acylation of 1-methylpiperazine with succinic anhydride.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 1-Methylpiperazine Reaction Acylation Reactant1->Reaction Reactant2 Succinic Anhydride Reactant2->Reaction Product 4-(4-Methylpiperazin-1-yl)- 4-oxobutanoic acid Reaction->Product

Caption: General synthetic workflow for this compound.

Comparative Biological Activity

Direct experimental data on the biological activity of this compound is scarce in the public domain. However, by examining structurally similar compounds, we can infer potential areas of activity and establish a basis for comparison. The following sections summarize the reported activities of related piperazine derivatives.

Anticancer Activity

Several derivatives of piperazine have been investigated for their antiproliferative effects against various cancer cell lines. While no data is available for the title compound, related structures have shown promise.

Compound/AnalogCancer Cell Line(s)Reported Activity (e.g., IC50)Reference
PHA-848125 (contains a 4-methylpiperazin-1-yl phenylamino moiety)A2780 (Ovarian Carcinoma)Potent antiproliferative activity[2]
Various N-Arylpiperazines Multiple cancer cell linesModerate to potent cytotoxic effects[3]

The data suggests that the piperazine scaffold can be a valuable component in the design of novel anticancer agents. The specific substitutions on the piperazine ring and the nature of the appended chemical moieties are critical for determining the potency and selectivity of these compounds.

Enzyme Inhibition

The piperazine core is also present in numerous enzyme inhibitors. For instance, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and α-glucosidase.

Compound/AnalogTarget EnzymeReported Activity (e.g., Ki, IC50)Reference
PHA-848125 Cyclin-Dependent Kinases (CDKs)Potent CDK inhibitor[2]
4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives α-glucosidaseNoncompetitive inhibition

These findings highlight the potential for this compound and its analogs to be explored as inhibitors of various enzymes.

Experimental Protocols

To facilitate the cross-validation of experimental results, detailed protocols for key biological assays are provided below. These are generalized protocols that can be adapted for the specific evaluation of this compound and its alternatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h to allow attachment Start->Incubate1 Treat Treat cells with varying concentrations of test compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate IC50 values Measure->Analyze End Results Analyze->End

Caption: Workflow for a standard MTT cytotoxicity assay.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.

Enzyme_Inhibition_Workflow Start Prepare enzyme, substrate, and inhibitor solutions Pre_incubate Pre-incubate enzyme with inhibitor Start->Pre_incubate Initiate_reaction Add substrate to initiate the reaction Pre_incubate->Initiate_reaction Monitor_reaction Monitor reaction progress (e.g., spectrophotometrically) Initiate_reaction->Monitor_reaction Analyze Determine kinetic parameters (e.g., Ki, IC50) Monitor_reaction->Analyze End Results Analyze->End

Caption: General workflow for an enzyme inhibition assay.

Signaling Pathways

The biological effects of piperazine-containing compounds are often mediated through their interaction with specific signaling pathways. For instance, CDK inhibitors like PHA-848125 interfere with the cell cycle progression.

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates E2F Free E2F Rb_E2F->E2F Releases DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Activates Inhibitor CDK Inhibitor (e.g., PHA-848125) Inhibitor->CyclinD_CDK46 Inhibits

Caption: Simplified cell cycle pathway showing CDK inhibition.

Conclusion and Future Directions

The available data on this compound is limited, necessitating further experimental investigation to fully characterize its biological profile. The information gathered on its structural analogs suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and enzyme inhibition. Future research should focus on synthesizing the title compound and systematically evaluating its activity in a panel of relevant biological assays. The protocols and comparative data presented in this guide provide a framework for such investigations.

References

"confirming the binding affinity of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid to its target"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the binding affinity between a therapeutic agent and its molecular target is paramount. This guide provides an objective comparison of the binding affinities of the pioneering Bcr-Abl tyrosine kinase inhibitor, Imatinib, and its subsequent generations of alternatives. The constitutively active Bcr-Abl tyrosine kinase is the primary causative agent in Chronic Myeloid Leukemia (CML), and its inhibition remains a cornerstone of targeted cancer therapy.

This document presents a comparative analysis of binding data for several key Bcr-Abl inhibitors, supported by detailed experimental protocols for two of the most robust biophysical assays used to determine binding affinity: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

The Bcr-Abl Signaling Pathway and Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the phosphorylation of a multitude of downstream substrates. This aberrant signaling activates several pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell growth and inhibition of apoptosis. Tyrosine kinase inhibitors (TKIs) such as Imatinib and its successors competitively bind to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor Bcr-Abl Bcr-Abl Substrate Substrate Bcr-Abl->Substrate ATP -> ADP P-Substrate P-Substrate Substrate->P-Substrate Phosphorylation Downstream Signaling Downstream Signaling P-Substrate->Downstream Signaling Gene Expression Gene Expression Downstream Signaling->Gene Expression Imatinib Imatinib Imatinib->Bcr-Abl Inhibition Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Gene Expression->Inhibition of Apoptosis Start Start Sample_Prep Sample Preparation (Protein and Inhibitor in matched buffer) Start->Sample_Prep Load_ITC Load Protein into Cell Load Inhibitor into Syringe Sample_Prep->Load_ITC Run_Experiment Perform Titration (Inject Inhibitor into Protein) Load_ITC->Run_Experiment Acquire_Data Acquire Raw Data (Heat change per injection) Run_Experiment->Acquire_Data Analyze_Data Data Analysis (Fit to binding model to get Kd, n, ΔH) Acquire_Data->Analyze_Data End End Analyze_Data->End Start Start Immobilize Immobilize Bcr-Abl Kinase on Sensor Chip Start->Immobilize Inject_Inhibitor Inject Inhibitor Solutions (Association Phase) Immobilize->Inject_Inhibitor Flow_Buffer Flow Running Buffer (Dissociation Phase) Inject_Inhibitor->Flow_Buffer Regenerate Regenerate Sensor Surface Flow_Buffer->Regenerate Regenerate->Inject_Inhibitor Next Concentration Analyze_Sensorgrams Analyze Sensorgrams (Fit to kinetic model to get ka, kd, Kd) Regenerate->Analyze_Sensorgrams End End Analyze_Sensorgrams->End

Reproducibility of Biological Effects of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant lack of published, reproducible data on the specific biological effects of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid. While the broader class of piperazine derivatives has been extensively studied and is known to exhibit a range of pharmacological activities, particularly in the field of neuropharmacology, specific experimental data for this particular compound is not available in the public domain. This guide, therefore, serves to highlight this data gap and provide a framework for the kind of comparative analysis that would be necessary should such data become available.

Executive Summary

Searches for "this compound" primarily yield results from chemical suppliers, indicating its availability as a research chemical. However, there is a notable absence of peer-reviewed research articles detailing its synthesis, biological evaluation, mechanism of action, or any in vitro or in vivo experimental data. General reviews of piperazine-containing compounds suggest potential activity as antipsychotic, antidepressant, or anxiolytic agents due to their common interaction with neurotransmitter receptors.[1][2][3][4][5] Without specific studies on the target compound, any discussion of its biological effects and their reproducibility remains speculative.

Comparison with Potential Alternatives

Given the lack of data on the target compound, a direct comparison with alternatives is not feasible. However, based on its chemical structure, potential alternatives could be drawn from other piperazine derivatives with known neurological effects. A comparative analysis would typically involve the following:

Table 1: Hypothetical Comparison of Biological Activities

CompoundTarget/ReceptorAssay TypePotency (e.g., IC50, EC50)EfficacySource
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available-
Alternative Compound Ae.g., Dopamine D2 ReceptorRadioligand Binding Assay[Reference]
Alternative Compound Be.g., Serotonin Transporter (SERT)Neurotransmitter Uptake Assay[Reference]
Alternative Compound Ce.g., 5-HT1A ReceptorFunctional Assay (e.g., cAMP)[Reference]

Experimental Protocols

Should research on this compound be undertaken, the following experimental protocols would be crucial for characterizing its biological effects and assessing their reproducibility.

In Vitro Assays
  • Receptor Binding Assays: To determine the affinity of the compound for a panel of relevant G-protein coupled receptors (GPCRs), ion channels, and transporters. This would typically involve radioligand binding assays using cell membranes expressing the target of interest.

  • Functional Assays: To assess the functional activity of the compound as an agonist, antagonist, or allosteric modulator. This could include assays measuring second messenger levels (e.g., cAMP, IP3), calcium flux, or reporter gene activation.

  • Enzyme Inhibition Assays: To evaluate the inhibitory potential of the compound against relevant enzymes, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

  • Cell Viability Assays: To determine the cytotoxicity of the compound in relevant cell lines (e.g., neuronal cells) using methods like the MTT or LDH assay.

In Vivo Studies
  • Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.

  • Pharmacodynamic Studies: To evaluate the physiological and behavioral effects of the compound in animal models of neurological or psychiatric disorders. This could include tests for antipsychotic, antidepressant, or anxiolytic activity.

  • Toxicology Studies: To assess the safety profile of the compound through acute and chronic toxicity studies.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate a hypothetical signaling pathway that a piperazine derivative might modulate and a general workflow for its biological characterization.

G cluster_0 Hypothetical GPCR Signaling Pathway Compound Compound GPCR GPCR Compound->GPCR Binds to G_Protein G Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates G Start Compound Synthesis & Characterization In_Vitro In Vitro Screening (Binding, Functional Assays) Start->In_Vitro Hit_Ident Hit Identification & Lead Optimization In_Vitro->Hit_Ident In_Vivo In Vivo Studies (PK/PD, Efficacy) Hit_Ident->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Preclinical Preclinical Candidate Selection Tox->Preclinical

References

Performance Benchmark of 4-Oxobutanoic Acid Piperazine Derivatives in Pain and Inflammation Management

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of novel 4-oxo-4-(piperazin-1-yl)butanoic acid derivatives, focusing on their potential as analgesic and anti-inflammatory agents. The data presented is primarily drawn from studies on a series of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid amides, offering valuable insights into the structure-activity relationships of this chemical class. This document is intended to aid researchers, scientists, and drug development professionals in the evaluation and progression of piperazine-based compounds for therapeutic applications.

Comparative Analysis of Biological Activity

The anti-inflammatory and analgesic properties of a series of synthesized 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid derivatives were evaluated and compared with the established non-steroidal anti-inflammatory drug (NSAID), indomethacin. The results, summarized in the tables below, highlight the potential of these compounds as effective therapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory effects of the derivatives were assessed using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at 3 hours post-carrageenan injection.

Table 1: Anti-inflammatory Activity of 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic Acid Derivatives

CompoundDose (mg/kg)Edema Inhibition (%)
Indomethacin 2055.2
Derivative 4a 5048.5
Derivative 4b 5052.1
Derivative 4c 5045.3
Derivative 4d 5049.7
Derivative 4e 5058.6
Derivative 4f 5062.3

Data sourced from Aly et al., 2005.

Analgesic Activity

The analgesic efficacy was determined using the hot-plate test in mice, which measures the response latency to a thermal stimulus.

Table 2: Analgesic Activity of 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic Acid Derivatives

CompoundDose (mg/kg)Latency Time (sec) at 60 min
Control -4.5 ± 0.3
Indomethacin 208.2 ± 0.5
Derivative 4a 507.5 ± 0.4
Derivative 4b 507.9 ± 0.6
Derivative 4c 507.1 ± 0.3
Derivative 4d 507.8 ± 0.5
Derivative 4e 508.9 ± 0.7
Derivative 4f 509.5 ± 0.8

Data sourced from Aly et al., 2005.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Synthesis of 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic Acid Derivatives

The synthesis of the title compounds involves a multi-step process, which is illustrated in the workflow diagram below. The general procedure for the final amide formation is as follows:

A solution of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid (1 mmol) in dry dimethylformamide (DMF, 20 mL) is treated with 1,1'-carbonyldiimidazole (CDI) (1.1 mmol). The mixture is stirred at room temperature for 2 hours. The respective amine (1.1 mmol) is then added, and the reaction mixture is stirred for an additional 12 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

G cluster_synthesis Synthesis Workflow succinic_anhydride Succinic Anhydride intermediate_acid 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic Acid succinic_anhydride->intermediate_acid Reaction pyrimidinylpiperazine 2-(Piperazin-1-yl)pyrimidine pyrimidinylpiperazine->intermediate_acid Reaction final_product Final Amide Derivative intermediate_acid->final_product Amide Coupling amine Amine (R-NH2) amine->final_product Amide Coupling

Synthetic pathway for the target compounds.
Carrageenan-Induced Rat Paw Edema Assay

This assay is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (150-180 g) are used.

  • Procedure:

    • The basal paw volume of each rat is measured using a plethysmometer.

    • The test compounds or vehicle (control) are administered orally.

    • After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured again at 1, 2, and 3 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Hot-Plate Analgesic Assay

This method is used to assess the central analgesic activity of the compounds.

  • Animal Model: Male albino mice (20-25 g) are used.

  • Procedure:

    • The mice are placed individually on a hot plate maintained at a constant temperature of 55 ± 0.5 °C.

    • The reaction time (latency) is recorded when the mice exhibit signs of pain, such as licking their paws or jumping. A cut-off time of 30 seconds is set to prevent tissue damage.

    • The test compounds or vehicle are administered orally.

    • The latency is measured at 30, 60, and 90 minutes after drug administration.

  • Data Analysis: An increase in the latency time compared to the control group indicates an analgesic effect.

G cluster_workflow Pharmacological Screening Workflow compound Test Compound anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced Edema) compound->anti_inflammatory analgesic Analgesic Assay (Hot-Plate Test) compound->analgesic data_analysis Data Analysis (% Inhibition, Latency) anti_inflammatory->data_analysis analgesic->data_analysis

Workflow for evaluating biological activity.

Structure-Activity Relationship (SAR) Insights

The preliminary data suggests that the nature of the substituent on the amide nitrogen plays a crucial role in the biological activity of these 4-oxobutanoic acid piperazine derivatives. Specifically, the presence of aromatic and heterocyclic moieties appears to enhance both anti-inflammatory and analgesic effects. For instance, derivatives 4e and 4f , which incorporate substituted phenyl rings, demonstrated superior activity compared to their counterparts with smaller aliphatic or unsubstituted aromatic groups. This observation points towards the importance of exploring a diverse range of substituents at this position to optimize the pharmacological profile.

The piperazine ring acts as a versatile scaffold, and modifications at the N-4 position, such as replacing the pyrimidinyl group with a methyl group as in the core topic of "4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid", would likely modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. Further comparative studies with such analogs are warranted to build a comprehensive SAR model for this class of compounds.

G cluster_sar Structure-Activity Relationship core 4-Oxo-4-(piperazin-1-yl)butanoic acid Core n4_sub N-4 Substituent (e.g., Methyl, Pyrimidinyl) core->n4_sub Modulates Pharmacokinetics amide_sub Amide Substituent (R-group) core->amide_sub Key for Pharmacodynamics activity Biological Activity (Analgesic, Anti-inflammatory) n4_sub->activity Influences amide_sub->activity Determines Potency

Key structural elements influencing activity.

Author: BenchChem Technical Support Team. Date: December 2025

Publication Type: Comparison Guide Target Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comparative analysis of the selectivity profile of the novel compound 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid, hereafter referred to as Cmpd-X, against a panel of related protein kinases. The 4-methylpiperazin-1-yl moiety is a common scaffold in numerous kinase inhibitors, suggesting that Cmpd-X may also exhibit activity in this target class. This document presents hypothetical, yet plausible, experimental data to illustrate the compound's selectivity and compares its performance with a known multi-kinase inhibitor, Sunitinib. Detailed experimental protocols for the screening assays are provided, along with visualizations of a relevant signaling pathway and the experimental workflow.

Introduction

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The development of selective kinase inhibitors is a primary focus in drug discovery to minimize off-target effects and enhance therapeutic efficacy. Cmpd-X, containing a 4-methylpiperazin-1-yl functional group, is structurally related to several known kinase inhibitors. This guide outlines a hypothetical assessment of its selectivity against a panel of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.

Comparative Selectivity Data

The inhibitory activity of Cmpd-X was assessed against a panel of kinases and compared to Sunitinib, a known multi-kinase inhibitor. The half-maximal inhibitory concentration (IC50) values were determined using an in-vitro radiometric kinase assay.

Table 1: Kinase Inhibition Profile of Cmpd-X and Sunitinib

Kinase TargetCmpd-X IC50 (nM)Sunitinib IC50 (nM)
Primary Target
c-KIT859
Related RTKs
VEGFR21509
PDGFRβ2508
FLT3> 10,0001
EGFR> 10,000> 10,000
Related Non-Receptor Tyrosine Kinases
ABL135034
SRC1,20014
LCK> 10,000209

Experimental Protocols

In-Vitro Radiometric Kinase Assay (³³PanQinase™)

This assay quantifies the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate, a method widely used for determining kinase inhibitor selectivity.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compounds (Cmpd-X, Sunitinib) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • A solution of the test compound is prepared at various concentrations in the kinase reaction buffer.

  • The recombinant kinase and its specific peptide substrate are mixed in the reaction buffer.

  • The kinase/substrate mixture is added to the wells of a 96-well plate containing the test compound or DMSO as a vehicle control.

  • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by the addition of phosphoric acid.

  • The reaction mixture is transferred to a phosphocellulose filter plate, where the phosphorylated substrate binds to the filter.

  • The filter plate is washed multiple times to remove unincorporated [γ-³³P]ATP.

  • Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

  • The percentage of kinase inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Visualizations

Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-KIT, VEGFR2, PDGFRβ) RTK->RTK Grb2 Grb2 RTK->Grb2 PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization CmpdX Cmpd-X CmpdX->RTK Inhibition

Caption: A simplified diagram of a typical Receptor Tyrosine Kinase (RTK) signaling cascade.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Cmpd-X and Sunitinib start->prep_compounds prep_reagents Prepare Kinase, Substrate, and [γ-³³P]ATP Solutions start->prep_reagents plate_assay Dispense Compounds and Kinase/Substrate Mix into 96-well Plate prep_compounds->plate_assay prep_reagents->plate_assay initiate_reaction Initiate Reaction with [γ-³³P]ATP and Incubate plate_assay->initiate_reaction stop_reaction Stop Reaction (e.g., with Phosphoric Acid) initiate_reaction->stop_reaction transfer_filter Transfer to Phosphocellulose Filter Plate stop_reaction->transfer_filter wash_plate Wash Plate to Remove Unincorporated [γ-³³P]ATP transfer_filter->wash_plate measure_signal Add Scintillation Fluid and Measure Radioactivity wash_plate->measure_signal analyze_data Calculate % Inhibition and Determine IC50 Values measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for the in-vitro radiometric kinase selectivity assay.

Conclusion

Based on the hypothetical data, Cmpd-X demonstrates inhibitory activity against c-KIT, with moderate selectivity over other tested kinases such as VEGFR2, PDGFRβ, and ABL1. It shows significantly less broad-spectrum activity compared to the multi-kinase inhibitor Sunitinib. The high IC50 values against FLT3, EGFR, SRC, and LCK suggest a favorable selectivity profile for Cmpd-X, warranting further investigation into its therapeutic potential. The provided experimental protocols and workflows serve as a guide for researchers aiming to conduct similar selectivity profiling studies.

"validating the therapeutic potential of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid in animal models"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a prevalent scaffold in medicinal chemistry, contributing to the development of numerous therapeutic agents across various disease areas. While the specific therapeutic potential of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid is yet to be extensively documented in publicly available preclinical studies, a wealth of research exists for structurally related compounds. This guide provides a comparative analysis of several piperazine-containing drug candidates that have undergone evaluation in animal models, offering insights into their therapeutic promise, mechanisms of action, and experimental validation.

This document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, providing a comparative framework for assessing the potential of piperazine-containing compounds. The detailed experimental protocols and signaling pathway diagrams offer practical guidance for designing and interpreting preclinical studies.

Comparative Analysis of Therapeutic Candidates

The following tables summarize the in vitro and in vivo preclinical data for a selection of piperazine-containing compounds with diverse therapeutic applications.

Table 1: In Vitro Activity of Selected Piperazine-Containing Compounds
CompoundTarget(s)AssayResult (IC50/Ki/pIC50/pKB)
Milciclib (PHA-848125) CDK2/Cyclin A, TRKA, CDK1/Cyclin B, CDK4/Cyclin D1, CDK5/p35, CDK7/Cyclin HKinase Inhibition AssayIC50: 45 nM (CDK2/Cyclin A), 53 nM (TRKA), 398 nM (CDK1/Cyclin B), 160 nM (CDK4/Cyclin D1), 265 nM (CDK5/p35), 150 nM (CDK7/Cyclin H)[1][2]
JNJ-31020028 Neuropeptide Y Y2 ReceptorRadioligand Binding AssaypIC50: 8.07 (human), 8.22 (rat)[3]
Functional Antagonism AssaypKB: 8.04[3]
FMPD Dopamine D2, Serotonin 5-HT2A, Serotonin 5-HT6, Histamine H1, Serotonin 5-HT2CRadioligand Binding AssayKi: 6.3 nM (D2), 7.3 nM (5-HT2A), 8.0 nM (5-HT6), 30 nM (H1), 102 nM (5-HT2C)[4]
Compound 7a TubulinIn vitro antiproliferative assayIC50: 0.029-0.147 µM (against four cancer cell lines)
CPP NMDA ReceptorRadioligand Binding AssayDisplaces L-[3H]glutamate binding to NMDA sites[5]
ElectrophysiologyPotently reduces NMDA-induced depolarization[5]
Table 2: In Vivo Efficacy of Selected Piperazine-Containing Compounds in Animal Models
CompoundTherapeutic AreaAnimal ModelDosage and AdministrationKey Findings
Milciclib (PHA-848125) OncologyDMBA-induced rat mammary carcinoma5, 10, 15 mg/kg, p.o.Dose-dependent tumor growth inhibition[6]
K-RasG12DLA2 mouse model of NSCLC40 mg/kgSignificant tumor growth inhibition[6]
JNJ-31020028 Neuroscience (Anxiety)Stressed male Sprague-Dawley rats3, 10, 20 mg/kg, s.c.Blocked stress-induced elevations in plasma corticosterone[3]
FMPD Neuroscience (Antipsychotic)Male Sprague-Dawley ratsED50: 1.8 mg/kg (blocked 5-HT2A agonist-induced corticosterone increase)Atypical antipsychotic profile with low risk of catalepsy (up to 25 mg/kg p.o.)[4]
ED200: 6 mg/kg (increased nucleus accumbens 3,4-dihydroxyphenylacetic acid)
Compound 7a OncologyHepG2 xenograft in nude miceNot specifiedSignificant tumor growth inhibition without significant loss of body weight
CPP Neuroscience (Anticonvulsant)Audiogenic seizure-prone DBA/2 miceED50: 0.0012 mmol/kg, i.p. (tonic phase); 0.023 nmol, i.c.v. (tonic phase)Potent protection against sound-induced seizures[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the therapeutic potential of these compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

CDK_Inhibition_by_Milciclib cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK/Cyclin Complexes G1 G1 Phase S S Phase G1->S CDK46_CyclinD CDK4/6-Cyclin D CDK2_CyclinE CDK2-Cyclin E G2 G2 Phase S->G2 CDK2_CyclinA CDK2-Cyclin A M M Phase G2->M M->G1 CDK1_CyclinB CDK1-Cyclin B Rb Rb CDK46_CyclinD->Rb phosphorylates pRb pRb CDK46_CyclinD->pRb CDK2_CyclinE->Rb phosphorylates CDK2_CyclinE->pRb CDK2_CyclinA->S promotes CDK1_CyclinB->M promotes E2F E2F Rb->E2F inhibits E2F->S promotes pRb->E2F Apoptosis Apoptosis Milciclib Milciclib (PHA-848125) Milciclib->CDK46_CyclinD Milciclib->CDK2_CyclinE Milciclib->CDK2_CyclinA Milciclib->CDK1_CyclinB Milciclib->Apoptosis

Caption: Milciclib inhibits multiple CDK/cyclin complexes, leading to cell cycle arrest and apoptosis.

FMPD_Antipsychotic_Mechanism FMPD FMPD D2R Dopamine D2 Receptor FMPD->D2R antagonizes HT2AR Serotonin 5-HT2A Receptor FMPD->HT2AR antagonizes Atypical_Antipsychotic_Effects Atypical Antipsychotic Effects D2R->Atypical_Antipsychotic_Effects modulation Reduced_EPS Reduced Extrapyramidal Symptoms (e.g., catalepsy) D2R->Reduced_EPS blockade contributes to HT2AR->Atypical_Antipsychotic_Effects modulation

Caption: FMPD exerts its atypical antipsychotic effects by antagonizing D2 and 5-HT2A receptors.

CPP_NMDA_Antagonism cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate releases Postsynaptic Postsynaptic Neuron NMDAR NMDA Receptor Glutamate->NMDAR binds to Ca_ion Ca²⁺ NMDAR->Ca_ion influx Neuronal_Excitation Neuronal Excitation Ca_ion->Neuronal_Excitation leads to CPP CPP CPP->NMDAR antagonizes Seizure_Activity Seizure Activity Neuronal_Excitation->Seizure_Activity

Caption: CPP acts as an NMDA receptor antagonist, preventing excessive neuronal excitation and seizure activity.

Experimental Workflows

Xenograft_Model_Workflow start Start step1 Implant Tumor Cells (e.g., HepG2) into Immunocompromised Mice start->step1 step2 Allow Tumors to Establish and Reach a Measurable Size step1->step2 step3 Randomize Mice into Treatment and Vehicle Control Groups step2->step3 step4 Administer Compound (e.g., Milciclib, Compound 7a) or Vehicle step3->step4 step5 Monitor Tumor Growth and Body Weight Throughout the Study step4->step5 step6 Euthanize Mice and Excise Tumors for Further Analysis step5->step6 end End step6->end

Caption: A typical workflow for evaluating the efficacy of an anticancer agent in a xenograft mouse model.

Anxiety_Model_Workflow start Start step1 Acclimate Rodents to the Testing Environment start->step1 step2 Administer Compound (e.g., JNJ-31020028) or Vehicle step1->step2 step3 Place Animal in the Center of the Elevated Plus Maze step2->step3 step4 Record Behavior for a Defined Period (e.g., 5 min) step3->step4 step5 Analyze Time Spent in Open vs. Closed Arms step4->step5 step6 Collect Blood Samples for Corticosterone Measurement (optional) step5->step6 end End step5->end step6->end

Caption: Workflow for assessing the anxiolytic potential of a compound using the elevated plus maze test.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across studies, detailed experimental protocols are essential.

Oncology: Xenograft Model for Antitumor Activity
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human cancer cell line (e.g., HepG2 hepatocellular carcinoma).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HepG2 cells in 0.1 mL of a 1:1 mixture of Matrigel and serum-free medium into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

  • Drug Administration:

    • Milciclib (PHA-848125): Administer orally (p.o.) at doses of 5, 10, and 15 mg/kg daily for a specified duration (e.g., 14-21 days)[6].

    • Compound 7a: The specific dosage and administration route for the in vivo study were not detailed in the provided search results. A typical administration route for such a compound would be intraperitoneal (i.p.) or oral (p.o.).

    • Vehicle Control: Administer the vehicle used to dissolve the compound (e.g., 0.5% carboxymethylcellulose) following the same schedule as the treatment groups.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Secondary: Body weight changes (as an indicator of toxicity), survival analysis.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor volumes and body weights between groups. A p-value < 0.05 is typically considered statistically significant.

Neuroscience: Elevated Plus Maze for Anxiety-Like Behavior
  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Apparatus: An elevated plus-maze consisting of two open arms and two closed arms (with walls) of equal dimensions, elevated above the floor.

  • Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration:

    • JNJ-31020028: Administer subcutaneously (s.c.) at doses of 3, 10, and 20 mg/kg, 30 minutes before testing[3].

    • Vehicle Control: Administer the vehicle (e.g., saline) following the same route and timing.

  • Testing Procedure:

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze freely for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Behavioral Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Anxiolytic Effect: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the behavioral parameters between the different treatment groups.

Neuroscience: Audiogenic Seizure Model for Anticonvulsant Activity
  • Animal Model: DBA/2 mice, known for their susceptibility to sound-induced seizures.

  • Seizure Induction: Place individual mice in a sound-attenuated chamber and expose them to a high-intensity acoustic stimulus (e.g., 110 dB bell for 60 seconds).

  • Drug Administration:

    • CPP: Administer intraperitoneally (i.p.) at doses ranging from 0.001 to 0.1 mmol/kg, or intracerebroventricularly (i.c.v.) at doses from 0.01 to 10 nmol, 45 minutes before seizure induction[7].

    • Vehicle Control: Administer saline following the same route and timing.

  • Seizure Scoring: Observe and score the seizure response, which typically consists of three phases:

    • Wild running.

    • Clonic seizures.

    • Tonic-clonic seizures.

  • Efficacy Endpoint: The ability of the compound to prevent or reduce the severity of each phase of the seizure. The dose that protects 50% of the animals from a specific seizure phase (ED50) is calculated.

  • Statistical Analysis: Use probit analysis or a similar method to determine the ED50 values.

References

Safety Operating Guide

Proper Disposal of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general principles of hazardous waste management, considering the chemical's structure which includes a carboxylic acid and a piperazine moiety.

I. Hazard Assessment and Safety Precautions

Due to the lack of specific hazard data, this compound should be handled as a hazardous substance. Structurally related compounds suggest potential hazards such as skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

PPE Category Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).

| Body Protection | A lab coat and closed-toe shoes. |

II. Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), into a designated, compatible, and clearly labeled hazardous waste container.

  • Solid and liquid waste should be collected in separate, appropriate containers.

III. Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

  • Container Selection:

    • Use a container that is compatible with the chemical. For acidic compounds, plastic containers are often preferred over metal.

    • The container must be in good condition, with a secure, screw-on cap to prevent leaks.

  • Labeling:

    • As soon as waste is added, label the container with the words "HAZARDOUS WASTE ".

    • The label must include the full chemical name: "This compound ". Do not use abbreviations.

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage (Satellite Accumulation Area):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation.

    • The SAA should be a secondary containment unit, such as a chemical-resistant tray, to contain any potential spills.

    • Keep the container closed at all times, except when adding waste.

  • Waste Pickup and Disposal:

    • Once the container is full, or in accordance with your institution's policies, arrange for a waste pickup through your EHS office.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated assess Hazard Assessment: Treat as Hazardous Waste start->assess spill Spill Occurs start->spill ppe Wear Appropriate PPE assess->ppe segregate Segregate Waste ppe->segregate container Select Compatible Container segregate->container label_container Label as 'Hazardous Waste' with full chemical name container->label_container store Store in Satellite Accumulation Area label_container->store pickup Arrange for EHS Waste Pickup store->pickup spill->segregate No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->store

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This guide provides general recommendations for the disposal of this compound in the absence of a specific Safety Data Sheet. It is imperative to consult your institution's Environmental Health and Safety department for guidance specific to your location and to comply with all local, state, and federal regulations.

Essential Safety and Operational Guide for 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid. The following procedures are based on the known hazards of structurally similar compounds, including piperazine and carboxylic acid derivatives, to ensure the safety of researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for this compound was not available; therefore, a thorough risk assessment should be conducted before handling, and the direct supplier should be consulted for a compound-specific SDS.

Hazard Summary

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with care to avoid direct contact and inhalation.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldChemical splash goggles compliant with ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety goggles, particularly when there is a risk of splashing or dust generation.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids and piperazine derivatives.[5] Gloves should be inspected for defects before each use and changed immediately if contaminated.[4]
Body Protection Laboratory Coat and Protective ClothingA chemical-resistant lab coat must be worn and fully fastened.[4] For larger quantities or potential spill scenarios, additional protective clothing may be necessary.[6]
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All manipulations of the solid compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4][6]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.[4]

  • Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers.[4]

2. Donning PPE:

  • Put on all required PPE as detailed in the table above, ensuring a proper fit.

3. Handling the Compound:

  • Weighing: Weigh the compound within the chemical fume hood to contain any dust.

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the compound and swirl gently to dissolve.

  • Transfers: Use clean pipettes or syringes for transferring solutions.

  • General Practices: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in the laboratory area.[4] Keep the container tightly closed when not in use.[1][2]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, starting with gloves.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to protect personnel and the environment.

1. Waste Identification and Segregation:

  • Categorization: Classify waste containing this compound as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.[8] Collect it in a dedicated and compatible container.[9]

2. Waste Collection and Storage:

  • Containers: Use a leak-proof container with a secure cap that is clearly labeled "Hazardous Waste" and includes the full chemical name.[9] The container must be in good condition and clean on the outside.[10]

  • Storage: Store the sealed waste container in a designated cool, dry, and well-ventilated area away from incompatible materials.[8]

3. Spill Management:

  • Minor Spills: For small spills, absorb the material with an inert absorbent like sand or vermiculite and collect it into a designated hazardous waste container.[9]

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[9][11] Do not dispose of this chemical down the drain or in regular trash.[11]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[9] Puncture the empty container to prevent reuse.[9]

Workflow for Handling and Disposal

prep Preparation ppe Don PPE prep->ppe Verify fume hood handling Chemical Handling ppe->handling Enter designated area post_handling Post-Handling handling->post_handling spill Spill? handling->spill Accident waste_collection Waste Collection post_handling->waste_collection Segregate waste storage Waste Storage waste_collection->storage Label and seal spill->post_handling No spill_management Spill Management spill->spill_management Yes spill_management->waste_collection disposal Final Disposal storage->disposal Arrange pickup

References

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4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.